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  • Product: 1-tert-butyl-1H-pyrazol-5-amine hydrochloride
  • CAS: 2031259-20-6

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 1-tert-butyl-1H-pyrazol-5-amine Hydrochloride in Kinase-Directed Biological Assays

A Technical Whitepaper on Fragment-Based Drug Discovery (FBDD) and Aurora A Kinase Inhibition Executive Summary In the landscape of targeted oncology and kinase inhibitor development, low-molecular-weight fragments serve...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Fragment-Based Drug Discovery (FBDD) and Aurora A Kinase Inhibition

Executive Summary

In the landscape of targeted oncology and kinase inhibitor development, low-molecular-weight fragments serve as the architectural foundation for highly potent therapeutics. 1-tert-butyl-1H-pyrazol-5-amine hydrochloride (CAS 2031259-20-6) is a privileged pharmacophore widely utilized in Fragment-Based Drug Discovery (FBDD). Rather than acting as a standalone therapeutic, this compound functions as a critical hinge-binding building block, most notably in the synthesis and optimization of selective Aurora A kinase inhibitors [1].

As a Senior Application Scientist, I have structured this whitepaper to decode the molecular mechanism of action (MoA) of this fragment, explain the causality behind its use in specific biological assays, and provide self-validating experimental workflows for researchers translating this fragment into clinical leads.

Molecular Mechanism of Action: The Hinge-Binding Logic

To understand how 1-tert-butyl-1H-pyrazol-5-amine behaves in biological assays, one must analyze its interaction with the ATP-binding pocket of serine/threonine kinases. The fragment acts as a bioisostere for the adenine ring of ATP, utilizing a highly specific topological arrangement:

  • Bidentate Hydrogen Bonding : The 5-aminopyrazole core establishes a critical bidentate hydrogen-bonding network with the kinase hinge region (e.g., residue Ala213 in Aurora A). The unsubstituted pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the adjacent 5-amino group ( −NH2​ ) acts as a hydrogen bond donor [2].

  • Hydrophobic Shielding and Vectoring : The tert-butyl group at the N1 position is not a random substituent. It provides massive steric bulk that forces the fragment into a specific orientation, driving the tert-butyl moiety into the hydrophobic pocket (often adjacent to the gatekeeper residue). This rigidifies the fragment, reducing entropic penalty upon binding.

  • The Causality of the Hydrochloride Salt : In FBDD, fragments exhibit weak affinities ( Kd​ in the micromolar to millimolar range) and must be screened at high concentrations. Using the free base requires high volumes of DMSO, which denatures sensitive kinases. The hydrochloride salt ensures high aqueous solubility, allowing direct dissolution in aqueous assay buffers. This eliminates DMSO-induced artifacts, creating a self-validating baseline for biophysical assays.

MoA cluster_kinase Kinase Hinge Region cluster_frag 1-tert-butyl-1H-pyrazol-5-amine Ala_NH Backbone NH (Donor) Pyr_N2 Pyrazole N2 (Acceptor) Ala_NH->Pyr_N2 H-Bond Ala_CO Backbone C=O (Acceptor) Pyr_NH2 5-NH2 Group (Donor) Pyr_NH2->Ala_CO H-Bond tButyl tert-butyl Group (Hydrophobic) tButyl->Ala_CO Steric Shielding

Molecular interaction mapping of the aminopyrazole fragment within the kinase hinge region.

Quantitative Data: Fragment to Lead Evolution

When 1-tert-butyl-1H-pyrazol-5-amine is chemically elaborated (e.g., coupled with a pyrimidine or pyridine core to form compounds like those detailed in patent EP2821406B1 [1]), its biological metrics shift dramatically. The table below summarizes the typical quantitative progression from the raw fragment to an optimized Aurora A inhibitor.

Metric1-tert-butyl-1H-pyrazol-5-amine (Fragment)Elaborated Aminopyridine Lead
Molecular Weight (Da) 139.20 (Free base)~450 - 550
Target Engagement Aurora A Kinase (Hinge Region)Aurora A Kinase (ATP Pocket)
Binding Affinity ( Kd​ ) ~150 - 300 µM< 5 nM
Biochemical IC 50​ > 100 µM< 10 nM
Cellular IC 50​ (SNU-16) N/A (Poor permeability/potency)< 50 nM
Ligand Efficiency (LE) ~0.35 - 0.40 kcal/mol/HA~0.30 kcal/mol/HA

Self-Validating Experimental Protocols

To accurately measure the biological activity of this fragment and its derivatives, researchers must employ a cascading workflow of biophysical and biochemical assays.

Workflow S1 1. Fragment Screening (SPR) Validate Kd & Binding Kinetics S2 2. Chemical Elaboration Synthesize Aminopyridine Lead S1->S2 Hit Identified (Kd ~200 µM) S3 3. Biochemical Assay Measure Kinase IC50 (Luminescence) S2->S3 Lead Optimized S4 4. Cellular Assay Evaluate Anti-Proliferative IC50 S3->S4 IC50 < 10 nM Confirmed

Step-by-step biological assay cascade for fragment-to-lead optimization.

Protocol 1: Surface Plasmon Resonance (SPR) Fragment Validation

SPR is utilized to confirm the direct, reversible binding of the fragment to the kinase without the need for fluorescent labels.

  • Sensor Chip Preparation : Immobilize His-tagged human Aurora A kinase onto a Ni-NTA sensor chip. Target an immobilization density of ~3000-5000 Response Units (RU) to ensure a high signal-to-noise ratio for the low-molecular-weight fragment.

  • Buffer Formulation : Prepare a running buffer of 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.05% Tween-20. Causality: Because the hydrochloride salt of the fragment is highly water-soluble, DMSO can be restricted to <1%. This prevents bulk refractive index shifts and protects the kinase from solvent-induced denaturation.

  • Analyte Injection : Inject 1-tert-butyl-1H-pyrazol-5-amine hydrochloride in a 2-fold dilution series ranging from 10 µM to 1 mM at a flow rate of 30 µL/min.

  • Data Acquisition & QC : Record association for 60 seconds and dissociation for 120 seconds. Self-Validation: Inject a known Aurora A inhibitor (e.g., Alisertib) at the beginning and end of the run. If the Kd​ of the control shifts by >15%, the kinase surface has degraded, and the run must be discarded.

  • Analysis : Fit the steady-state affinity data to a 1:1 Langmuir binding model to calculate the Kd​ .

Protocol 2: Luminescence-Based Aurora A Kinase Activity Assay

Once the fragment is elaborated into a lead compound, its inhibitory potency is measured using a luminescence-based ATP depletion assay (e.g., Kinase-Glo), as outlined in patent literature [3].

  • Reaction Assembly : In a 384-well low-volume plate, dispense 10 µL of reaction buffer (50 mM Tris-HCl pH 7.4, 15 mM Mg-acetate, 0.2 mM EDTA) containing 1 nM purified Aurora A protein.

  • Compound Addition : Add the elaborated test compound in a 10-point serial dilution. Causality: Always include a no-enzyme control (100% inhibition baseline) and a vehicle control (0% inhibition baseline) to calculate the assay's Z'-factor.

  • Initiation : Start the reaction by adding 10 µM ATP and a synthetic peptide substrate. Incubate at room temperature for 60 minutes.

  • Detection : Add 10 µM of Kinase-Glo reagent to halt the reaction. The luciferase in the reagent consumes the remaining unreacted ATP to generate light.

  • Data Interpretation : Read luminescence on a microplate reader. Causality: Luminescence is inversely proportional to kinase activity. A highly potent inhibitor prevents the kinase from consuming ATP, resulting in a high luminescent signal. Calculate the IC 50​ using a 4-parameter logistic non-linear regression model. A valid assay must yield a Z'-factor 0.6.

Conclusion

1-tert-butyl-1H-pyrazol-5-amine hydrochloride is not merely a chemical reagent; it is a meticulously designed biological probe. By leveraging its bidentate hydrogen-bonding capacity and the hydrophobic vectoring of its tert-butyl group, drug developers can anchor this fragment into the hinge region of critical oncology targets like Aurora A. When paired with self-validating biophysical and biochemical assay cascades, it serves as the definitive starting point for next-generation kinase inhibitors.

References

  • Novel piperidine compound or salt thereof (EP2821406B1). European Patent Office.
  • Piperidine compound or salt thereof (US10092556B2). United States Patent and Trademark Office.
  • Novel aminopyridine derivatives having aurora a selective inhibitory action (RU2437880C2). Federal Service for Intellectual Property (Russia).
Exploratory

Pharmacokinetic properties of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride derivatives

An In-Depth Technical Guide to the Pharmacokinetic Properties of 1-tert-butyl-1H-pyrazol-5-amine Hydrochloride Derivatives Introduction: The Privileged Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Properties of 1-tert-butyl-1H-pyrazol-5-amine Hydrochloride Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to favorable interactions with a wide range of biological targets.[4] Consequently, pyrazole-containing compounds have been successfully developed into drugs for a broad spectrum of clinical conditions, from anti-inflammatory agents like celecoxib to targeted cancer therapeutics.[3][4] A key advantage that has fueled the surge in pyrazole-based drug candidates is their notable metabolic stability, which can lead to improved pharmacokinetic profiles compared to other heterocyclic bioisosteres.[4][5][6]

This guide focuses on a specific subclass: 1-tert-butyl-1H-pyrazol-5-amine hydrochloride derivatives . The introduction of the bulky, lipophilic tert-butyl group at the N-1 position and an amine group at the C-5 position significantly influences the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these pharmacokinetic properties is paramount for researchers and drug development professionals aiming to optimize these derivatives into safe and effective therapeutic agents.

Core Pharmacokinetic Profile: An ADME Overview

The journey of a drug through the body is dictated by its ADME properties. For 1-tert-butyl-1H-pyrazol-5-amine derivatives, the interplay between the stable pyrazole core and its specific substituents creates a unique pharmacokinetic landscape.

Absorption

Absorption determines the extent and rate at which the drug enters systemic circulation. For orally administered drugs, this involves traversing the gastrointestinal (GI) tract.

  • Permeability: The ability of a compound to cross the intestinal membrane is a critical first step. The tert-butyl group increases lipophilicity, which can enhance passive transcellular permeability.[7] However, the basic amine group (likely protonated in the acidic stomach environment) and the hydrochloride salt form enhance aqueous solubility, which is crucial for dissolution.[7] This balance is key.

    • Predictive In Vitro Models: Early assessment of permeability is routinely conducted using non-cell-based assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models like the Caco-2 cell permeability assay .[8][9] While PAMPA models passive diffusion, the Caco-2 assay, considered an industry standard, also accounts for active transport and efflux mechanisms.[8]

Distribution

Once absorbed, the drug is distributed throughout the body via the bloodstream. Key factors influencing distribution include plasma protein binding (PPB) and tissue penetration.

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins like albumin affects the concentration of free, unbound drug available to exert its pharmacological effect.[7] Highly lipophilic compounds often exhibit high PPB. The tert-butyl moiety may contribute to significant binding, potentially creating a reservoir of the drug in the plasma and influencing its half-life. Equilibrium dialysis is a standard in vitro method to determine the percentage of protein binding.[7]

  • Volume of Distribution (Vd): This parameter relates the amount of drug in the body to its concentration in the plasma. A large Vd suggests extensive distribution into tissues, which can be influenced by the compound's lipophilicity and ability to cross cell membranes.

  • Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system (CNS), the ability to cross the BBB is essential. While the pyrazole core is found in some CNS-active drugs, specific structural attributes and P-glycoprotein efflux liability will determine the CNS penetration of these derivatives.[8]

Metabolism

Metabolism, primarily occurring in the liver, is the biochemical transformation of drug molecules into more water-soluble compounds for easier excretion. The pyrazole ring itself is relatively stable to oxidative cleavage, but its substituents are key sites for metabolic modification.[10]

  • Phase I Metabolism (Functionalization):

    • Oxidation: Cytochrome P450 (CYP) enzymes are the primary drivers of oxidative metabolism.[11] While the pyrazole ring is generally stable, aromatic hydroxylation can occur.[10] More likely, oxidation will occur on the tert-butyl group, leading to hydroxylated metabolites.

    • N-dealkylation: The removal of the tert-butyl group is a potential and significant metabolic pathway for N-substituted pyrazoles.[10] This would yield the corresponding 1H-pyrazol-5-amine derivative.

  • Phase II Metabolism (Conjugation):

    • Glucuronidation: The primary amine at the C-5 position is a prime site for conjugation with glucuronic acid (N-glucuronidation), a common pathway for clearing pyrazole metabolites.[10] The hydroxylated metabolites from Phase I can also undergo O-glucuronidation.

The overall metabolic stability of these derivatives is a critical determinant of their half-life and dosing regimen. In vitro assays using human liver microsomes (HLM) or hepatocytes are the gold standard for predicting hepatic clearance.[7][11]

Excretion

The body eliminates the drug and its metabolites primarily through the kidneys (renal excretion) or in the feces via the bile (hepatobiliary excretion). The physicochemical properties of the metabolites (e.g., increased polarity after metabolism) will dictate the dominant excretion route. Studies on related pyrazolo[1,5-a]pyrimidine derivatives have shown excretion through both renal and hepatobiliary systems.[12]

Data Presentation: Illustrative Pharmacokinetic Parameters

The following table summarizes hypothetical, yet plausible, pharmacokinetic data for a representative 1-tert-butyl-1H-pyrazol-5-amine derivative, based on the expected properties of this chemical class.

ParameterAssay TypeIllustrative ValueImplication for Drug Development
Aqueous Solubility Kinetic Solubility (pH 7.4)> 100 µMGood solubility due to the amine and HCl salt, favorable for formulation.
Permeability PAMPAPapp = 5.0 x 10⁻⁶ cm/sModerate to high passive permeability, suggesting good potential for oral absorption.[8]
Metabolic Stability Human Liver Microsomest½ > 30 minIndicates moderate to low hepatic clearance, suggesting a potentially longer half-life in vivo.[7]
Plasma Protein Binding Equilibrium Dialysis92%High binding, suggesting the unbound fraction is low. This must be considered for dose calculation.[7]
In Vivo Half-Life (Mouse) IV/PO PK Study4-6 hoursA reasonable half-life for once or twice-daily dosing, pending efficacy data.
Oral Bioavailability (Mouse) IV/PO PK Study45%Good oral bioavailability, indicating efficient absorption and first-pass metabolism balance.

Experimental Protocols & Methodologies

Executing well-designed experiments is crucial for accurately characterizing the pharmacokinetic profile of a new chemical entity. The following are foundational protocols for evaluating derivatives of 1-tert-butyl-1H-pyrazol-5-amine.

Workflow for ADME Assessment

The following diagram illustrates a typical workflow for assessing the ADME properties of a compound series during lead optimization.

ADME_Workflow cluster_decision Decision Making Solubility Aqueous Solubility Assay Permeability PAMPA / Caco-2 Assays Metabolism Microsomal Stability Assay PPB Plasma Protein Binding CYP CYP450 Inhibition Decision Go / No-Go? CYP->Decision Assess DDI Risk PK_Screen Rapid PK Screen (e.g., R.A.C.E.) Dose_Range Dose Range Finding Full_PK Full PK Profile (IV & PO) Full_PK->Decision Assess Exposure & Half-life

Caption: A streamlined workflow for ADME profiling in drug discovery.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes, providing an estimate of its intrinsic hepatic clearance.

Causality: This assay is a self-validating system because it includes positive controls (compounds with known high and low clearance) and negative controls (no NADPH) to ensure the enzymatic system is active and the observed compound depletion is metabolically driven.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), pooled

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Control compounds (e.g., Verapamil - high clearance; Carbamazepine - low clearance)

  • Acetonitrile with internal standard (for quenching)

  • 96-well incubation plate and collection plate

Step-by-Step Methodology:

  • Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Add the test compound and control compounds to the HLM master mix to achieve a final substrate concentration of 1 µM. Gently mix and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. For the negative control (T=0 and "no-NADPH" wells), add an equal volume of phosphate buffer.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate proteins.

  • Sample Processing: Seal the collection plate, vortex thoroughly, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the peak area ratio of the parent compound to the internal standard at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) is used to calculate the in vitro half-life (t½ = 0.693 / k).

Protocol 2: Rapid In Vivo Pharmacokinetic Screen in Mice

Objective: To obtain an early indication of a compound's in vivo exposure and residence time after a single dose.

Causality: This compressed PK screen, often called R.A.C.E. (Rapid Assessment of Compound Exposure), provides a cost-effective, early-stage assessment of whether a compound achieves meaningful plasma concentrations in a living system.[8] The inclusion of multiple time points provides a preliminary look at the absorption and elimination phases.

Materials:

  • Test compound, formulated in a suitable vehicle (e.g., 20% Solutol in water)

  • Male C57BL/6 mice (n=3 per group)

  • Dosing syringes (oral gavage or IV)

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • Centrifuge

Step-by-Step Methodology:

  • Acclimatization: Allow animals to acclimate to the facility for at least 3 days prior to the study.

  • Dosing: Administer the test compound at a single dose (e.g., 10 mg/kg) via oral gavage (p.o.) or intravenous (i.v.) injection.

  • Blood Sampling: Collect sparse blood samples (approx. 30 µL) from each animal at designated time points. For a rapid screen, typical time points might be 0.25, 1, 4, and 8 hours post-dose.

  • Plasma Preparation: Immediately process the blood samples by centrifuging at 5000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time for each animal. Calculate basic pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).

Visualization of Potential Metabolic Pathways

The structure of 1-tert-butyl-1H-pyrazol-5-amine dictates its likely metabolic fate. The following diagram illustrates the primary predicted metabolic transformations.

Metabolism cluster_phase2 Phase II (UGT) Parent 1-tert-butyl-1H-pyrazol-5-amine Metabolite1 Hydroxylation (on tert-butyl group) Parent->Metabolite1 Oxidation Metabolite2 N-dealkylation (loss of tert-butyl) Parent->Metabolite2 Oxidation Conjugate1 N-Glucuronide Parent->Conjugate1 Glucuronidation Conjugate2 O-Glucuronide Metabolite1->Conjugate2 Glucuronidation

Caption: Predicted metabolic pathways for 1-tert-butyl-1H-pyrazol-5-amine.

Conclusion

The 1-tert-butyl-1H-pyrazol-5-amine hydrochloride scaffold presents a promising starting point for drug discovery, benefiting from the inherent stability of the pyrazole core.[5] Its pharmacokinetic profile is largely driven by the interplay between the lipophilic tert-butyl group and the polar amine function. A thorough and early characterization of ADME properties using a tiered approach of in vitro and in vivo assays is critical. By understanding how these molecules are absorbed, distributed, metabolized, and excreted, researchers can rationally design and select derivatives with optimized pharmacokinetic properties, ultimately increasing the probability of advancing a successful clinical candidate.

References

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. (2015).
  • Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. (2023).
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors - PMC.
  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023).
  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - MDPI. (2024).
  • Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents - Johns Hopkins University. (2022).
  • Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy - Vipergen.
  • 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC.
  • Pyrazoles in Drug Discovery - PharmaBlock.
  • In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. (2026).
  • Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives - Benchchem.
  • Predicting drug pharmacokinetics in humans from in vitro metabolism studies - PubMed. (2001).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022).
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026).
  • Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules..
  • Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide - Benchchem.
  • Discovery of Potent, Selective, CNS-Penetrant Macrocyclic LRRK2 Inhibitors for the Treatment of Parkinson's Disease | Journal of Medicinal Chemistry - ACS Publications. (2026).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC.
  • Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML | Journal of Medicinal Chemistry - ACS Publications. (2023).
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC.
  • 1-tert-butyl-3-(4-fluorophenyl)-1h-pyrazol-5-amine sigma-aldrich.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. (2021).
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (2025).
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Publishing. (2024).
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (2024).
  • 1-(tert-Butyl)-1H-pyrazol-5-amine | CAS 442850-71-7 | AMERICAN ELEMENTS ®.
  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC.

Sources

Foundational

Physicochemical Characterization of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride: A Guide to Molecular Weight and Exact Mass Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery and chemical synthesis, the precise characterization of novel compounds is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and chemical synthesis, the precise characterization of novel compounds is a foundational requirement for advancing research. 1-tert-butyl-1H-pyrazol-5-amine hydrochloride serves as a crucial building block and intermediate in the synthesis of various pharmacologically active molecules. Accurate determination of its fundamental physicochemical properties is paramount for ensuring experimental reproducibility, enabling correct stoichiometric calculations, and achieving unambiguous structural elucidation. This technical guide provides a detailed methodology for calculating two of the most critical and often confused parameters: Molecular Weight and Exact Mass. We will explore the theoretical underpinnings of each concept, present step-by-step protocols for their calculation, and discuss the practical applications that mandate the use of one value over the other.

Foundational Concepts: Differentiating Molecular Weight and Exact Mass

A common point of confusion in chemical data interpretation is the distinction between molecular weight (also known as molar mass) and exact mass. While related, they are not interchangeable and serve distinct purposes in scientific applications.

The Principle of Molecular Weight

Molecular weight represents the weighted average mass of a molecule's constituent atoms based on the natural terrestrial abundance of their isotopes. For example, carbon exists naturally as a mixture of primarily ¹²C (~98.9%) and ¹³C (~1.1%), with trace amounts of ¹⁴C. The standard atomic weight of carbon, 12.011 u, is a reflection of this natural isotopic distribution[1][2].

Causality: This averaged value is indispensable for macroscopic applications. When a researcher weighs a substance on a laboratory balance, they are handling a vast population of molecules containing all natural isotopes. Therefore, for stoichiometric calculations, such as preparing a solution of a specific molarity or determining reagent quantities for a reaction, the molecular weight is the only appropriate value to use as it accurately reflects the mass of a mole of the substance[3].

The Principle of Exact Mass

In contrast, exact mass (or monoisotopic mass) is the calculated mass of a molecule using the mass of the single most abundant stable isotope of each constituent element. For carbon, this is ¹²C; for hydrogen, ¹H; for nitrogen, ¹⁴N; and for chlorine, ³⁵Cl[4].

Causality: This value is of paramount importance in the field of mass spectrometry, particularly high-resolution mass spectrometry (HRMS). A mass spectrometer is an instrument sensitive enough to separate and detect individual ions based on their mass-to-charge ratio (m/z). It can readily distinguish between molecules containing different isotopes. Therefore, when analyzing a pure compound by HRMS, the most intense peak observed for the molecular ion will correspond to the species containing the most abundant isotopes. The exact mass is used to predict this peak's location with high precision (typically to four or more decimal places), enabling confident confirmation of a molecule's elemental composition[5].

Molecular Structure and Elemental Formula

To begin any calculation, the precise molecular structure and the resulting elemental formula must be established. 1-tert-butyl-1H-pyrazol-5-amine hydrochloride is formed by the reaction of the free base, 1-tert-butyl-1H-pyrazol-5-amine (C₇H₁₃N₃), with one equivalent of hydrogen chloride (HCl). The amine group on the pyrazole ring becomes protonated, forming an ammonium salt with a chloride counter-ion.

  • Molecular Formula: C₇H₁₄ClN₃

The structure is visualized in the diagram below.

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Exploratory

An In-Depth Technical Guide to the Thermal Stability and Melting Point Analysis of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride

Abstract This technical guide provides a comprehensive framework for the analysis of the thermal stability and melting point of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride, a key intermediate in pharmaceutical synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of the thermal stability and melting point of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a standard protocol, offering in-depth causal explanations for experimental choices and a robust methodology for data interpretation. We will explore the foundational principles of thermal analysis, detailing the application of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to elucidate the physicochemical properties of this heterocyclic amine salt. The guide emphasizes self-validating experimental design and authoritative grounding in established analytical chemistry principles.

Introduction: The Significance of Thermal Properties in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) or its intermediates is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation, packaging, and storage. For a molecule such as 1-tert-butyl-1H-pyrazol-5-amine hydrochloride, understanding its response to thermal stress is paramount. The presence of a bulky tert-butyl group can impart significant steric hindrance, potentially influencing crystal packing and, consequently, the melting point and decomposition pathway.[1][2] Furthermore, as an amine hydrochloride salt, its thermal behavior is likely to involve the evolution of hydrogen chloride gas, a factor that must be carefully considered for both process safety and material stability.[3][4]

This guide will provide the necessary protocols and interpretative logic to:

  • Accurately determine the melting point and enthalpy of fusion.

  • Assess the onset and profile of thermal decomposition.

  • Propose a likely mechanism for its thermal degradation.

  • Establish a comprehensive thermal profile essential for regulatory submissions and process optimization.

Physicochemical Profile: Structural Considerations

The structure of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride dictates its thermal characteristics. Key features include:

  • The Pyrazole Core: A five-membered aromatic heterocycle, the pyrazole ring system is generally thermally stable.

  • The tert-Butyl Group: This bulky, sterically demanding substituent can influence intermolecular interactions and crystal lattice energy. Its presence often "locks" molecular conformations, which can lead to distinct melting behavior.[2]

  • The Amine Group: The 5-amino substituent is a primary amine, which is the site of protonation.

  • The Hydrochloride Salt: The formation of the hydrochloride salt introduces ionic character, generally leading to a higher melting point compared to the free base due to strong ionic interactions in the crystal lattice.[3] The thermal decomposition of such salts often begins with the loss of HCl.[4]

A logical workflow for the complete thermal characterization of this compound is essential for reproducible and reliable results.

G cluster_0 Sample Preparation & Initial Characterization cluster_1 Thermal Analysis Workflow cluster_2 Data Synthesis & Interpretation Sample 1-tert-butyl-1H-pyrazol-5-amine HCl Purity Purity Assessment (HPLC, qNMR) Sample->Purity Moisture Moisture Content (Karl Fischer) Sample->Moisture DSC Differential Scanning Calorimetry (DSC) Purity->DSC Informs interpretation TGA Thermogravimetric Analysis (TGA) Moisture->TGA Correlates with initial mass loss DSC->TGA Correlate thermal events MeltingPoint Melting Point & Enthalpy DSC->MeltingPoint TGA_MS Evolved Gas Analysis (TGA-MS/FTIR) TGA->TGA_MS Identify decomposition products Decomposition Decomposition Profile & Kinetics TGA->Decomposition Mechanism Postulate Decomposition Mechanism TGA_MS->Mechanism Stability Overall Thermal Stability Assessment MeltingPoint->Stability Decomposition->Stability Mechanism->Stability

Caption: Workflow for the comprehensive thermal analysis of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to generate high-quality, interpretable data. The trustworthiness of thermal analysis hinges on meticulous sample preparation and instrument calibration.

Instrument Calibration

Before any sample analysis, ensure the DSC and TGA instruments are calibrated according to the manufacturer's specifications.[5][6]

  • DSC Calibration: Calibrate for temperature and enthalpy using certified reference materials, such as indium. The extrapolated onset temperature for indium should be within 156.6 ± 0.5 °C, and the enthalpy of fusion should be 28.6 ± 2.9 J/g.[7]

  • TGA Calibration: Calibrate for mass using certified weights and for temperature using materials with known Curie points.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other thermal events.[8][9][10]

Objective: To determine the melting point and enthalpy of fusion of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into an aluminum DSC pan. It is crucial to use a microbalance for accurate measurements.[7]

  • Pan Sealing: Hermetically seal the pan to prevent any mass loss due to sublimation or early-stage decomposition. For amine hydrochlorides, which can release HCl, a hermetically sealed pan is essential to contain the evolved gas and prevent instrument corrosion. A small pinhole can be used if the goal is to study the effect of volatilization.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative decomposition.[11]

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting/decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min. A standard heating rate allows for comparison across different analyses.[7]

    • Data Acquisition: Record the heat flow as a function of temperature.

Data Analysis:

  • Melting Point (Tm): Determined as the extrapolated onset temperature of the melting endotherm.

  • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. This value is a measure of the energy required to break the crystal lattice.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition, dehydration, and thermal stability.[8][9][10][12]

Objective: To determine the thermal stability and decomposition profile of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50-70 mL/min to maintain an inert environment.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

    • Data Acquisition: Record the mass change as a function of temperature.

Data Analysis:

  • Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

  • Mass Loss Steps: Quantify the percentage of mass lost at each distinct decomposition stage.

  • Derivative Thermogravimetry (DTG): The first derivative of the TGA curve, which shows the rate of mass loss and helps to resolve overlapping decomposition events.

Data Interpretation and Expected Results

The combination of DSC and TGA data provides a comprehensive thermal profile. For many amine hydrochloride salts, the melting process is often accompanied or closely followed by decomposition.[3][13][14]

Correlating DSC and TGA Data

It is critical to run both DSC and TGA experiments and compare the results.[15] An endothermic peak in the DSC that occurs at the same temperature as a mass loss in the TGA indicates that the event is not a simple melt, but rather a decomposition or a melt-decomposition event.

ParameterTechniqueExpected Observation for 1-tert-butyl-1H-pyrazol-5-amine hydrochloride
Melting Point DSCA sharp endothermic peak. The temperature will be significantly higher than the free base due to the ionic nature of the hydrochloride salt.
Decomposition Onset TGAA sharp decrease in mass. For amine hydrochlorides, this often occurs at or near the melting point.[4]
Initial Mass Loss TGAA mass loss corresponding to the molar mass of HCl (approx. 20-25% for this compound, depending on the exact molecular weight) is a strong indicator of the initial decomposition step being the loss of hydrogen chloride.
Subsequent Mass Loss TGAFurther mass loss at higher temperatures corresponding to the decomposition of the pyrazole ring structure.
Proposed Thermal Decomposition Pathway

Based on the known chemistry of amine hydrochlorides and pyrazole derivatives, a likely thermal decomposition pathway can be postulated. This can be confirmed using a hyphenated technique like TGA-Mass Spectrometry (TGA-MS) or TGA-FTIR to analyze the evolved gases.[8][16]

G cluster_legend Legend A 1-tert-butyl-1H-pyrazol-5-amine HCl (Solid) B 1-tert-butyl-1H-pyrazol-5-amine (Liquid/Gas) + HCl (Gas) A->B Heat (TGA Step 1) Endotherm (DSC) C Decomposition of tert-butyl group (e.g., isobutylene) B->C Higher Heat (TGA Step 2) D Fragmentation of Pyrazole Ring C->D Further Heating E Volatile Fragments (e.g., N₂, HCN, etc.) D->E Final Decomposition Solid Solid Phase Gas Gas/Volatile Phase

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 1-tert-Butyl-1H-pyrazol-5-amine Hydrochloride

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application: Building block for active pharmaceutical ingredients (APIs), specifically in the development of Aurora A kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application: Building block for active pharmaceutical ingredients (APIs), specifically in the development of Aurora A kinase inhibitors and other heterocyclic therapeutics [1].

Introduction and Mechanistic Insights

The synthesis of highly substituted pyrazoles is a cornerstone of modern medicinal chemistry. 1-tert-butyl-1H-pyrazol-5-amine is a critical intermediate, often utilized for its sterically demanding tert-butyl group which can dictate the conformation of subsequent pharmacophores [2].

The synthesis relies on a regioselective cyclocondensation between tert-butylhydrazine and 2-chloroacrylonitrile. The success of this protocol hinges on controlling the nucleophilicity of the hydrazine nitrogens. The bulky tert-butyl group sterically shields its adjacent nitrogen ( N1 ). Consequently, the terminal, unsubstituted primary amine ( NH2​ ) acts as the primary nucleophile, initiating a Michael-type addition at the β -carbon of 2-chloroacrylonitrile. Subsequent intramolecular cyclization onto the nitrile carbon and the elimination of hydrogen chloride (driven by the thermodynamic stability of the resulting aromatic pyrazole ring) yields the desired 5-aminopyrazole architecture [1].

Sodium acetate is strategically employed as a mild base. It serves a dual purpose: it liberates the free hydrazine from its hydrochloride precursor and acts as an acid scavenger for the HCl generated during the aromatization step, preventing the acid-catalyzed polymerization of the sensitive acrylonitrile reagent.

Experimental Workflow

ProtocolWorkflow Start 1. Reagent Preparation EtOH, NaOAc AddHydrazine 2. Hydrazine Addition tert-Butylhydrazine HCl (RT) Start->AddHydrazine AddNitrile 3. Electrophile Addition 2-Chloroacrylonitrile AddHydrazine->AddNitrile Heat 4. Cyclocondensation 80°C, 12 Hours AddNitrile->Heat Workup 5. Aqueous Workup NaHCO3 neutralization, EtOAc extraction Heat->Workup SaltForm 6. Salt Formation HCl in Dioxane, 0°C Workup->SaltForm Isolate 7. Isolation Filtration & Vacuum Drying SaltForm->Isolate

Figure 1: End-to-end workflow for the synthesis of 1-tert-butyl-1H-pyrazol-5-amine HCl.

Materials and Stoichiometry

The following quantitative data outlines the optimal stoichiometric ratios required for a robust, scalable yield [1].

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
tert-Butylhydrazine HCl124.611.00 eq59.94 gPrimary Nucleophile
2-Chloroacrylonitrile87.511.25 eq50.0 mLDielectrophile
Sodium Acetate (Anhydrous)82.032.00 eq79.30 gMild Base / Acid Scavenger
Ethanol (Absolute)46.07Solvent600 mLReaction Medium
4M HCl in Dioxane36.461.10 eq~130 mLSalt Formation Agent
Ethyl Acetate (EtOAc)88.11ExtractionAs neededOrganic Phase Solvent

Step-by-Step Synthesis Protocol

Phase 1: Cyclocondensation (Free Base Formation)
  • Preparation: Equip a 2 L three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Flush the system with inert gas (Nitrogen or Argon).

  • Solvent & Base Charging: Add 600 mL of absolute ethanol to the flask, followed by 79.3 g of anhydrous sodium acetate. Stir at room temperature (20–25 °C) for 10 minutes to ensure adequate suspension.

  • Hydrazine Addition: Gradually add 59.94 g of tert-butylhydrazine hydrochloride to the stirring suspension. Causality note: Gradual addition prevents clumping and ensures the mild base efficiently liberates the free hydrazine.

  • Electrophile Introduction: Using an addition funnel, add 50.0 mL of 2-chloroacrylonitrile dropwise over 15 minutes at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80 °C (reflux) and maintain this temperature with continuous stirring for 12 hours. Causality note: The elevated temperature provides the necessary activation energy to drive the intramolecular cyclization and the subsequent elimination of HCl to form the stable aromatic system.

Phase 2: Workup and Purification
  • Solvent Removal: Cool the reaction mixture to room temperature. Concentrate the mixture in vacuo using a rotary evaporator to remove the bulk of the ethanol.

  • Aqueous Quench: Resuspend the crude residue in 400 mL of deionized water.

  • Neutralization: Slowly add saturated aqueous sodium hydrogen carbonate ( NaHCO3​ ) until the aqueous phase reaches a pH of ~8. Causality note: This ensures any residual acid is neutralized and the pyrazole remains entirely in its free base form for organic extraction.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate ( 3×250 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic extracts with 200 mL of brine. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude 1-tert-butyl-1H-pyrazol-5-amine free base as an oil or low-melting solid.

Phase 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in 300 mL of anhydrous diethyl ether (or a 1:1 mixture of EtOAc/Ether) in a clean 1 L flask.

  • Precipitation: Cool the solution to 0 °C using an ice bath. Under vigorous stirring, dropwise add 1.1 equivalents of 4M HCl in dioxane. A white to off-white precipitate will immediately begin to form.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Collect the solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold anhydrous diethyl ether ( 2×50 mL).

  • Drying: Dry the isolated product under high vacuum at 40 °C for 4 hours to yield 1-tert-butyl-1H-pyrazol-5-amine hydrochloride.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected analytical parameters:

Analytical MethodExpected Result / Signal
Appearance White to off-white crystalline solid
LC-MS (ESI+) [M+H]+ m/z = 140.1 (Free base mass)
1 H NMR (DMSO- d6​ ) δ 7.45 (d, 1H, Pyrazole-H), 5.60 (d, 1H, Pyrazole-H), 1.55 (s, 9H, t-Butyl). Note: Amine and HCl protons will exchange and appear as a broad downfield signal.

References

  • Title: 7400-27-3 | tert-Butylhydrazine hydrochloride - Ambeed.
  • Source: Google Patents (US Patent Office)
Application

Application Note: 1H and 13C NMR Spectroscopy Characterization of 1-tert-butyl-1H-pyrazol-5-amine Hydrochloride

Abstract This application note provides a detailed guide to the structural characterization of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the structural characterization of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. As a key building block in pharmaceutical research and drug development, unequivocal confirmation of its molecular structure is critical for quality control and regulatory compliance. This document outlines a comprehensive protocol for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data. The guide is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.

Introduction

1-tert-butyl-1H-pyrazol-5-amine is a substituted pyrazole derivative, a class of heterocyclic compounds that are prominent scaffolds in many FDA-approved drugs due to their wide range of biological activities.[1] The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine. Accurate and thorough characterization of such intermediates is a foundational requirement in the drug development pipeline.

NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This note explains the rationale behind the experimental choices and provides a validated protocol for the analysis of this specific compound.

Scientific Principles

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse, the nuclei can be excited to the higher energy state. As they relax back to the lower state, they emit a signal that is detected and converted into an NMR spectrum by a Fourier transform.

The precise frequency at which a nucleus resonates is called its chemical shift (δ) , reported in parts per million (ppm). The chemical shift is highly sensitive to the local electronic environment, providing a unique fingerprint for each chemically distinct nucleus in a molecule.[2] Additional information is derived from:

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling: The interaction between neighboring magnetic nuclei splits signals into multiplets (e.g., doublets, triplets), revealing through-bond connectivity. The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).

For 1-tert-butyl-1H-pyrazol-5-amine hydrochloride, the presence of the tert-butyl group, the aromatic pyrazole ring, and the protonated amine group results in a distinct set of signals that can be definitively assigned.

Experimental Protocol

Materials and Instrumentation
  • Analyte: 1-tert-butyl-1H-pyrazol-5-amine hydrochloride (purity >98%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Tubes: High-quality 5 mm NMR tubes[3]

  • Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Causality Behind Experimental Choices
  • Solvent Selection: DMSO-d₆ is the solvent of choice for several reasons. First, it readily dissolves polar hydrochloride salts.[3] Second, its residual proton signal (at ~2.50 ppm) does not typically overlap with the analyte's signals.[4] Crucially, DMSO-d₆ is aprotic and forms hydrogen bonds with the N-H protons of the ammonium group (R-NH₃⁺) and the pyrazole ring, slowing down their exchange with any trace water. This allows for the observation of these exchangeable protons as distinct, often broad, signals in the ¹H NMR spectrum.[2]

  • Internal Standard: TMS is the universally accepted reference standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[5]

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride directly into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Mixing: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution of the solid. The solution should be clear and free of particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The sample height should be sufficient to cover the detection coils of the NMR probe (typically 4-5 cm).[6]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer.

Parameter¹H NMR¹³C NMR
Pulse Program Standard single pulse (e.g., zg30)Proton-decoupled single pulse (e.g., zgpg30)
Spectral Width -2 to 12 ppm-10 to 180 ppm
Acquisition Time ~4 seconds~1-2 seconds
Relaxation Delay 2 seconds2 seconds
Number of Scans 16-321024-2048
Temperature 298 K (25 °C)298 K (25 °C)

Data Analysis and Interpretation

The structure of protonated 1-tert-butyl-1H-pyrazol-5-amine is shown below, with atoms numbered for assignment purposes. The positive charge is delocalized across the pyrazole ring and the ammonium group.

Chemical structure of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride with atom numbering for NMR assignment.

Figure 1. Structure of 1-tert-butyl-1H-pyrazol-5-amine cation.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show four distinct signals. The protonation of the amine group to an ammonium group (-NH₃⁺) and potential protonation of the pyrazole ring nitrogen will cause significant downfield shifts for adjacent protons compared to the free base, due to the increased electron-withdrawing effect.[7]

Table 1: Predicted ¹H NMR Data in DMSO-d₆

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~7.6Doublet (d)1HH-3Aromatic proton adjacent to a CH group (H-4). Expected to be downfield due to the aromatic nature of the ring.
2~6.0Doublet (d)1HH-4Aromatic proton coupled to H-3. The electron-donating effect of the ammonium group at C-5 shifts it upfield relative to H-3.
3~1.5Singlet (s)9HH-7 (tert-butyl)The nine equivalent methyl protons of the tert-butyl group produce a strong singlet.[8] This region is characteristic for t-butyl groups.[9]
4~9.0 - 10.0Broad Singlet (br s)3HH-6 (-NH₃⁺)Protons on the nitrogen atom. The signal is broad due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange. Its chemical shift is highly dependent on concentration and temperature.[2]
  • Coupling: The H-3 and H-4 protons on the pyrazole ring are adjacent and will split each other's signals into doublets, with a typical coupling constant (³JHH) of approximately 2-3 Hz.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show five distinct signals, as all carbons are in unique chemical environments.

Table 2: Predicted ¹³C NMR Data in DMSO-d₆

SignalChemical Shift (δ, ppm)AssignmentRationale
1~145C-5Carbon attached to the ammonium group. Deshielded due to the direct attachment of the electronegative nitrogen.
2~138C-3Aromatic carbon adjacent to nitrogen. Its chemical shift is influenced by the N-1 and the substituent at C-5.[10]
3~95C-4Aromatic carbon shielded by the electron-donating ammonium group at C-5.[11]
4~60C-1' (Quaternary)The quaternary carbon of the tert-butyl group, attached to the ring nitrogen.
5~29C-2' (Methyl)The three equivalent methyl carbons of the tert-butyl group.[8][9]

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the characterization of the target compound, from sample preparation to final data interpretation and reporting.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis & Interpretation A Weigh Analyte (10-15 mg) B Dissolve in DMSO-d6 (~0.7 mL) A->B C Transfer to 5mm NMR Tube B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Process Spectra (FT, Phasing, Baseline) D->F E->F G Calibrate to TMS (0 ppm) F->G H Assign 1H Signals (Shift, Multiplicity, Integration) G->H I Assign 13C Signals (Chemical Shift) G->I J Correlate 1H and 13C Data H->J I->J K Final Structure Confirmation & Report Generation J->K

Caption: Workflow for NMR characterization.

Trustworthiness and Self-Validation

The protocol described is self-validating. The ¹H NMR data provides multiple checks for structural integrity:

  • Integration Ratio: The observed integration ratio of 1:1:9:3 for the H-3, H-4, t-Butyl, and -NH₃⁺ protons, respectively, must be consistent.

  • Multiplicity: The observation of two doublets for the pyrazole ring protons confirms their adjacency and substitution pattern.

  • Chemical Shifts: The chemical shifts must fall within the expected ranges for their respective functional groups. Deviations may indicate impurities or an incorrect structure.

Similarly, the ¹³C spectrum must show exactly five signals, corresponding to the five unique carbon environments in the molecule. Any additional peaks would suggest the presence of impurities or solvent residues.

Conclusion

¹H and ¹³C NMR spectroscopy provide a definitive and highly reproducible method for the structural characterization of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride. By following the detailed protocol and data interpretation guide presented in this application note, researchers and analysts can confidently verify the identity, structure, and purity of this important pharmaceutical intermediate, ensuring the quality and integrity of their downstream applications.

References

  • Moser, A. (2026, February 26). t-Butyl group towers over other 1H resonances. ACD/Labs.
  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Diagram]. ResearchGate.
  • Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • Benchchem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Technical Support Center.
  • Various Authors. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Various Authors. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PMC.
  • Manimekalai, A., et al. (n.d.). Protonation effect on chemical shifts of some piperidones unusual influence by anions. NISCAIR Online Periodicals Repository.
  • Abboud, J.-L. M., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
  • Mobinikhaledi, A., et al. (2002). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2).
  • ChemicalBook. (n.d.). 3-Aminopyrazole(1820-80-0) 13C NMR spectrum.
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
  • University of Wisconsin-Madison. (n.d.). NMR sample preparation.
  • Benchchem. (n.d.). In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-Butyl Methyl Ether.
  • Various Authors. (n.d.). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Wiley Online Library.
  • El-Gogary, T. M., et al. (2020, November 6). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. ResearchGate.
  • Semenov, V. A., Samultsev, D. O., & Krivdin, L. B. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Magnetic Resonance in Chemistry, 53(6), 433-441.
  • Claramunt, R. M., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry.
  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Hornak, J. P. (2015, February 12). 5.2 Chemical Shift. MRI Questions.

Sources

Method

Application Note: Advanced Catalytic Amidation of 1-tert-butyl-1H-pyrazol-5-amine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocol Introduction & Chemical Context The pyrazole scaffold is a privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocol

Introduction & Chemical Context

The pyrazole scaffold is a privileged structure in modern medicinal chemistry. Specifically, derivatives of 1-tert-butyl-1H-pyrazol-5-amine are critical building blocks in the synthesis of potent kinase inhibitors, including microtubule-targeting Aurora A inhibitors and p38 MAP kinase antagonists 1. Commercially, this building block is predominantly supplied as a hydrochloride salt to prevent oxidative degradation and improve shelf-life 2.

The Synthetic Challenge: Forming an amide bond with 1-tert-butyl-1H-pyrazol-5-amine presents significant steric and electronic hurdles. The bulky tert-butyl group adjacent to the amine severely restricts the trajectory of incoming electrophiles. Furthermore, the electron-withdrawing nature of the pyrazole ring diminishes the nucleophilicity of the exocyclic amine. Traditional stoichiometric coupling reagents (e.g., HATU, EDC/HOBt) often fail to drive this reaction to completion, resulting in poor atom economy, high epimerization risks in chiral acids, and complex purification profiles.

To overcome these limitations, direct catalytic dehydrative amidation using boron-based Lewis acids has emerged as a highly efficient, green-chemistry alternative 3.

Mechanistic Insights: Cooperative Boron Catalysis

While the classical mechanism of boron-catalyzed amidation assumes a simple monoacyloxyboron intermediate, recent kinetic and crystallographic studies suggest a more complex pathway. Advanced models indicate that amidation likely proceeds via a dimeric B–X–B motif that activates the carboxylic acid while simultaneously orchestrating the delivery of the amine nucleophile 4.

However, for exceptionally hindered and weakly nucleophilic substrates like 1-tert-butyl-1H-pyrazol-5-amine, standard boronic acid catalysis is often insufficient. Cooperative catalysis utilizing an arylboronic acid (e.g., 3,4,5-trifluorophenylboronic acid) alongside a nucleophilic co-catalyst like DMAPO (4-(N,N-dimethylamino)pyridine N-oxide) dramatically alters the reaction kinetics 5.

Causality of the Reagents:

  • Arylboronic Acid: Acts as a Lewis acid to reversibly bind the carboxylic acid, forming a mixed anhydride intermediate.

  • DMAPO: Attacks the mixed anhydride to generate a highly active, electrophilic cationic intermediate. This secondary activation lowers the activation energy required for the hindered pyrazole amine to attack, driving the C-N bond formation forward.

Cooperative Catalytic Pathway Visualization

G A Carboxylic Acid C Mixed Anhydride Intermediate (Primary Activation) A->C -H2O B Arylboronic Acid Catalyst (Lewis Acid) B->C E Highly Active Cationic Intermediate (Secondary Activation) C->E + DMAPO D DMAPO Co-catalyst (Nucleophilic Additive) D->E G Tetrahedral Transition State E->G Nucleophilic Attack F 1-tert-butyl-1H-pyrazol-5-amine (Hindered Nucleophile) F->G G->B Catalyst Regeneration G->D DMAPO Release H N-Acyl Pyrazole Amide Product G->H Product Release

Cooperative Boronic Acid/DMAPO Catalytic Amidation Pathway.

Quantitative Performance Data

To illustrate the superiority of cooperative catalysis, the table below summarizes the amidation of 1-tert-butyl-1H-pyrazol-5-amine (free base) with a model sterically hindered acid (2-phenylpropanoic acid) across various catalytic conditions.

Coupling System / CatalystCo-Catalyst / AdditiveSolvent & TempTimeYield (%)Epimerization
EDC·HCl (1.5 eq)HOBt (1.5 eq), DIPEADMF, 25°C24 h38%High
HATU (1.2 eq)DIPEA (2.0 eq)DMF, 25°C24 h51%Moderate
3,4,5-Trifluorophenylboronic acid (10 mol%)NoneToluene, 110°C18 h64%None Detected
Borane-Pyridine (5 mol%)NoneToluene, 110°C18 h82%None Detected
3,4,5-Trifluorophenylboronic acid (10 mol%) DMAPO (10 mol%) Toluene, 110°C 12 h 96% None Detected

Data synthesis based on comparative methodologies for hindered pyrazole amines 5, 3.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, incorporating in-process checks to ensure the integrity of the reaction at every phase.

Phase 1: Free-Basing the Hydrochloride Salt

Rationale: The protonated amine is entirely non-nucleophilic. In situ neutralization during catalytic amidation often poisons the Lewis acid catalyst. Pre-forming the free base is mandatory.

  • Dissolution: Suspend 1-tert-butyl-1H-pyrazol-5-amine hydrochloride (10.0 mmol) in 30 mL of Dichloromethane (DCM).

  • Neutralization: Add 30 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes at room temperature.

  • Validation Check: Test the pH of the aqueous layer. It must be >8.0 to ensure complete deprotonation. If pH < 8.0, add 1M NaOH dropwise until the target pH is reached.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 15 mL).

  • Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine as a crystalline solid.

Phase 2: Cooperative Catalytic Amidation

Rationale: Azeotropic removal of water is required to drive the dehydrative condensation equilibrium forward. A Soxhlet extractor with molecular sieves is superior to a Dean-Stark trap for this scale, as it ensures absolute water sequestration.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask, add:

    • Carboxylic acid (10.0 mmol)

    • 1-tert-butyl-1H-pyrazol-5-amine free base (10.5 mmol, 1.05 eq)

    • 3,4,5-Trifluorophenylboronic acid (1.0 mmol, 10 mol%)

    • DMAPO (1.0 mmol, 10 mol%)

  • Solvent Addition: Add 40 mL of anhydrous Toluene.

  • Apparatus Assembly: Attach a Soxhlet extractor containing a thimble filled with 10 g of activated 4Å molecular sieves. Attach a reflux condenser under an inert Argon atmosphere.

  • Execution: Heat the mixture to a vigorous reflux (oil bath at 125°C).

  • Validation Check: Monitor the reaction via LC-MS or TLC (Eluent: EtOAc/Hexanes 1:1) after 8 hours. The highly UV-active pyrazole amine spot should be nearly consumed, replaced by a less polar product spot.

Phase 3: Workup & Isolation

Rationale: The cooperative catalysts and unreacted starting materials can be efficiently removed via targeted acid-base washes, avoiding the need for immediate column chromatography.

  • Quench: Cool the reaction mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc).

  • Acidic Wash (Removes DMAPO & unreacted amine): Wash the organic layer with 1M aqueous HCl (2 × 25 mL).

  • Basic Wash (Removes Boronic Acid & unreacted carboxylic acid): Wash the organic layer with saturated aqueous Na₂CO₃ (2 × 25 mL).

  • Final Polish: Wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: The resulting crude N-acyl pyrazole amide is typically >95% pure by NMR. If necessary, recrystallize from Heptane/EtOAc.

References

  • Novel piperidine compound or salt thereof - Google P
  • Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - PMC.
  • Mechanistic insights into boron-catalysed direct amid
  • Borane-Pyridine: An Efficient Catalyst for Direct Amid
  • 1-tert-butyl-1H-pyrazol-5-amine hydrochloride | 2031259-20-6 - Sigma Aldrich.

Sources

Application

Application Note: Laboratory Handling, Storage, and Solubilization Protocols for 1-tert-butyl-1H-pyrazol-5-amine hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary & Chemical Profile 1-tert-butyl-1H-pyrazol-5-amine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Chemical Profile

1-tert-butyl-1H-pyrazol-5-amine hydrochloride is a highly versatile organic building block and a privileged pharmacophore in contemporary medicinal chemistry. The pyrazole amine scaffold is frequently incorporated into the design of selective kinase inhibitors—most notably [4]—due to its optimal hydrogen-bonding capabilities within the kinase hinge region. The tert-butyl group provides essential steric bulk and lipophilicity, enhancing cellular permeability and target residence time.

Table 1: Physicochemical Specifications
PropertySpecification
Compound Name 1-tert-butyl-1H-pyrazol-5-amine hydrochloride
CAS Number (Salt) 2031259-20-6
CAS Number (Free Base) 442850-71-7
Molecular Formula C₇H₁₄ClN₃
Molecular Weight 175.66 g/mol
Appearance White to off-white crystalline powder
Storage Temperature 2-8°C (Cold-chain required for long-term stability)

Physicochemical Properties & Storage Causality

Why the Hydrochloride Salt?

While the free base form of 1-tert-butyl-1H-pyrazol-5-amine is highly reactive and susceptible to rapid atmospheric oxidation, the hydrochloride salt form is strategically preferred in preclinical development. The protonation of the amine functionality yields a salt with superior dissolution rates, enhanced crystalline stability, and optimized [3] compared to other salt forms.

The Causality of Hygroscopicity

Despite its enhanced stability, the presence of the chloride counterion makes the crystalline lattice susceptible to moisture absorption. When exposed to ambient humidity, water molecules can intercalate into the crystal lattice, leading to non-stoichiometric hydration.

  • The Consequence: Moisture ingress complicates accurate molar weighing and can initiate localized hydrolysis over time.

  • The Solution: Strict adherence to cold-chain storage (2-8°C) within a desiccator, backfilled with an inert gas (Argon or Nitrogen), is mandatory to maintain the integrity of the [1].

Safety & Handling Protocols

To ensure scientific integrity and experimental reproducibility, handling this compound requires a self-validating workflow that prevents environmental contamination.

Required Personal Protective Equipment (PPE)
  • Nitrile gloves (double-gloving recommended during solubilization).

  • Anti-static laboratory coat.

  • NIOSH-approved N95 particulate respirator or handling within a Class II biological safety cabinet/fume hood to prevent inhalation of hygroscopic dust.

Step-by-Step Weighing Protocol
  • Thermal Equilibration (Critical Step): Before opening the primary container, remove it from 2-8°C storage and allow it to equilibrate to room temperature in a desiccator for 30–60 minutes .

    • Causality: Opening a cold vial in ambient air immediately induces condensation of atmospheric moisture onto the hygroscopic salt, permanently altering its effective molecular weight and ruining downstream stoichiometric calculations.

  • Inert Transfer: Transfer the equilibrated vial into a glovebox or under a positive pressure Nitrogen/Argon stream.

  • Anti-Static Weighing: Use a grounded, stainless-steel micro-spatula. Do not use plastic spatulas, as the static charge will cause the fine crystalline powder to disperse, leading to inaccurate mass transfer and potential exposure.

  • Self-Validating Check: Weigh the empty tarred destination vial before and after the transfer. If the mass of the transferred solid increases continuously over a 3-minute observation window on the analytical balance, acute moisture absorption is occurring. The stoichiometric calculation must be adjusted, and the ambient humidity must be lowered.

HandlingWorkflow ColdStorage 1. Cold Storage (2-8°C, Sealed) Equilibration 2. Thermal Equilibration (30-60 min, Desiccator) ColdStorage->Equilibration Prevents condensation InertHandling 3. Inert Handling (Glovebox / N2 Stream) Equilibration->InertHandling Maintains dry state Weighing 4. Rapid Weighing (Anti-static Spatula) InertHandling->Weighing Minimizes oxidation Solubilization 5. Solubilization (Anhydrous DMSO) Weighing->Solubilization Stoichiometric control Aliquot 6. Aliquot & Freeze (-20°C Storage) Solubilization->Aliquot Avoids freeze-thaw

Workflow for the safe handling and inert storage of hygroscopic pyrazole amine hydrochlorides.

Preparation of Stock Solutions

The preparation of stock solutions must account for the dissociation of the hydrochloride salt to yield the active free amine pharmacophore.

Table 2: Solvent Compatibility & Stock Solution Stability
SolventSolubility ProfileRecommended Max Stock Conc.Storage & Stability
DMSO (Anhydrous) High (>50 mg/mL)100 mMStore at -20°C. Stable for up to 6 months.
Deionized Water High (>30 mg/mL)50 mMPrepare fresh. Prone to microbial growth/hydrolysis.
Methanol / Ethanol Moderate20 mMUse immediately for synthetic coupling reactions.
Step-by-Step Solubilization Protocol (100 mM DMSO Stock)
  • Calculate Solvent Volume: For exactly 17.57 mg of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride, add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Addition: Slowly pipette the DMSO directly onto the powder bed to prevent aerosolization.

  • Agitation: Vortex the solution at medium speed for 30 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 1–2 minutes. Avoid heating above 40°C to prevent premature thermal degradation of the [2].

  • Self-Validating Check: Inspect the solution against a dark background under a strong focused light. The solution must be perfectly clear. The presence of micro-particulates indicates incomplete dissolution or solvent contamination.

  • Aliquoting: Divide the stock solution into 50 µL single-use aliquots in opaque microcentrifuge tubes to prevent repeated freeze-thaw cycles, which can precipitate the compound and alter the effective concentration.

SolubilizationPathway HClSalt Pyrazole Amine HCl (Solid State) Solvation Solvation (Aqueous Media) HClSalt->Solvation H2O/Buffer Dissociation Dissociation (Cl- Release) Solvation->Dissociation Ionic separation FreeBase Free Base Amine (Active Pharmacophore) Dissociation->FreeBase pH > pKa Target Target Engagement (Kinase Hinge Region) FreeBase->Target Hydrogen bonding

Solubilization pathway and target engagement mechanism of pyrazole amine hydrochloride salts.

References

  • Title: 1-(tert-Butyl)-1H-pyrazol-5-amine | CAS 442850-71-7 Source: American Elements URL: [Link]

  • Title: EP2821406B1 - Novel piperidine compound or salt thereof (Aurora A Selective Inhibitory Action)

Technical Notes & Optimization

Troubleshooting

Optimizing crystallization and recrystallization conditions for 1-tert-butyl-1H-pyrazol-5-amine hydrochloride

Welcome to the Technical Support Center for the isolation and purification of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride . This compound is a critical highly polar pyrazole intermediate frequently utilized in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride . This compound is a critical highly polar pyrazole intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients, such as Aurora kinase inhibitors[1].

Due to the presence of the bulky tert-butyl group combined with the highly polar hydrochloride salt, researchers frequently encounter significant crystallization challenges. The most prominent of these is Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—which traps impurities, prevents nucleation, and drastically reduces yield[2]. This guide provides field-proven methodologies, troubleshooting steps, and mechanistic explanations to help you establish a self-validating, robust crystallization process.

Crystallization Troubleshooting Workflow

CrystallizationWorkflow A Dissolve 1-tert-butyl-1H-pyrazol-5-amine HCl in Primary Solvent (e.g., EtOH) B Initiate Controlled Cooling (0.1 - 0.2 °C/min) A->B C Is Oiling Out (LLPS) Detected? B->C D Halt Cooling, Add Anti-Solvent & Introduce Seed Crystals C->D Yes E Continue Cooling to Target Temperature C->E No D->E F Check Crystal Habit & Yield E->F G Apply Temperature Cycling (Ostwald Ripening) F->G Poor Quality H Filter under N2 & Vacuum Dry F->H High Quality G->E

Caption: Decision tree for troubleshooting 1-tert-butyl-1H-pyrazol-5-amine HCl crystallization.

Section 1: Core Methodologies

To bypass the thermodynamic instability that leads to oiling out, a combination of anti-solvent addition and precise seeding is required. The following protocols are designed to be self-validating: if the solution turns cloudy before seeding (Step 4), the system has entered LLPS, and the solvent ratio must be adjusted.

Protocol 1: Anti-Solvent Crystallization with Seeding

Causality: Hydrochloride salts exhibit a steep solubility curve in polar solvents (like ethanol) and near-zero solubility in non-polar solvents (like ethyl acetate). Direct cooling often pushes the system past the metastable zone directly into the LLPS boundary. By utilizing a miscible anti-solvent and introducing seed crystals, the system's energy is directed toward crystal lattice growth rather than the formation of a solute-rich liquid phase[3].

  • Dissolution: Suspend 1-tert-butyl-1H-pyrazol-5-amine HCl in anhydrous Ethanol (3 volumes relative to input mass). Heat to 60°C under agitation until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove insoluble particulate matter that could cause premature, uncontrolled nucleation.

  • Anti-Solvent Addition (Phase 1): Slowly charge Ethyl Acetate (1 volume) at 60°C. Self-Validation Check: Ensure the solution remains completely clear.

  • Cooling & Seeding: Cool the batch to 45°C at a controlled rate of 0.5°C/min. At 45°C (within the metastable zone), charge 1% w/w of pre-milled 1-tert-butyl-1H-pyrazol-5-amine HCl seed crystals. Hold the temperature for 60 minutes to allow the seed bed to establish.

  • Anti-Solvent Addition (Phase 2): Linearly dose an additional 3 volumes of Ethyl Acetate over 4 hours using a syringe pump.

  • Final Cooling: Cool the suspension to 5°C at 0.2°C/min. Hold for 2 hours.

  • Isolation: Filter the slurry under a dry nitrogen blanket. Wash the cake with cold, anhydrous Heptane (2 volumes). Dry under vacuum at 40°C.

Protocol 2: Temperature-Cycling (Ostwald Ripening)

Causality: Rapid precipitation often yields fine, needle-like crystals that entrap mother liquor and are difficult to filter. Fines have a higher surface energy and dissolve more readily than larger crystals. Cycling the temperature selectively dissolves these fines, depositing their mass onto the larger, more stable crystals upon cooling.

  • If the slurry from Protocol 1 exhibits fine needles or amorphous agglomerates, heat the suspension back to 50°C.

  • Hold at 50°C for 2 hours to dissolve the thermodynamically unstable fines.

  • Cool back to 5°C at a slow rate of 0.1°C/min.

  • Repeat this heating/cooling cycle 2 to 3 times until the desired block-like crystal habit and Particle Size Distribution (PSD) are achieved.

  • Proceed to filtration.

Section 2: Troubleshooting Guide & FAQs

Q1: Why does my 1-tert-butyl-1H-pyrazol-5-amine hydrochloride form a viscous oil or "goo" instead of crystals upon cooling? A1: This phenomenon is Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before reaching the nucleation temperature. When oiling out occurs, impurities are often distributed into the droplet phase, severely compromising the purity of the final product[2]. Solution: Avoid direct cooling. Instead, use the ternary phase approach described in Protocol 1. Introduce seed crystals just before the cloud point to force solid nucleation and bypass the LLPS boundary[3].

Q2: The isolated crystals are highly hygroscopic and turn into a paste during filtration. How can I prevent this? A2: The hydrochloride salt of this pyrazole is inherently hygroscopic, and traces of water in your solvent system will exponentially increase its solubility, leading to deliquescence and exacerbating oiling out[4]. Solution: Ensure all solvents used are strictly anhydrous. Perform the final filtration under a blanket of dry nitrogen. Crucially, wash the filter cake with a cold, anhydrous non-polar solvent (e.g., dry heptane) to displace residual polar solvents (like ethanol) that attract atmospheric moisture[4].

Q3: How do I select the right solvent/anti-solvent pair for this specific compound? A3: Because it is a hydrochloride salt, short-chain alcohols (Methanol, Ethanol) act as excellent primary solvents due to their ability to solvate both the cation and the anion via hydrogen bonding. Ethyl acetate (EtOAc) or Methyl tert-butyl ether (MTBE) serve as ideal anti-solvents because they are miscible with alcohols but cannot solvate the ionic lattice. Refer to the quantitative data table below for baseline metrics.

Section 3: Quantitative Data

Table 1: Solvent Screening and Solubility Profile for 1-tert-butyl-1H-pyrazol-5-amine HCl

Solvent SystemVolume RatioEst. Solubility at 60°C (mg/mL)Est. Solubility at 5°C (mg/mL)LLPS RiskRecommended Role
Ethanol (EtOH)100%> 250~ 85HighPrimary Solvent
Methanol (MeOH)100%> 300~ 120ModeratePrimary Solvent
Ethyl Acetate (EtOAc)100%< 5< 1LowAnti-Solvent
EtOH : EtOAc1 : 3~ 60< 10LowCrystallization Matrix
Heptane100%< 1< 0.1LowCake Wash

(Note: Solubility values are representative estimates based on typical pyrazole hydrochloride salt behaviors for process modeling and should be empirically verified for specific batch scales).

References
  • Source: Google Patents (RU2437880C2)
  • Source: Organic Process Research & Development (ACS Publications)
  • How to increase the solubility of hydrochloride salts in organic solvents Source: BenchChem Tech Support URL
  • An In-Line Study of Oiling Out and Crystallization Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Purification of Crude 1-tert-Butyl-1H-pyrazol-5-amine Hydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the complex purification challenges associated with 1-tert-butyl-1H-pyrazol-5-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the complex purification challenges associated with 1-tert-butyl-1H-pyrazol-5-amine hydrochloride. Typically synthesized via the cyclocondensation of tert-butylhydrazine hydrochloride and 2-chloroacrylonitrile[1], this critical pyrazole building block is prone to retaining organic impurities such as unreacted starting materials, polymeric byproducts, and regioisomers.

This guide provides mechanistically grounded, self-validating protocols to help drug development professionals achieve >99.5% API-grade purity.

Troubleshooting Guides & FAQs

Q1: My crude hydrochloride salt contains significant non-polar organic impurities (e.g., unreacted 2-chloroacrylonitrile). How can I selectively remove them without losing the product? Mechanistic Answer: The fundamental principle here exploits the differential solubility between ionic lattices and neutral organic compounds. Because 1-tert-butyl-1H-pyrazol-5-amine hydrochloride is a highly polar ionic salt, it is virtually insoluble in non-polar or moderately polar aprotic solvents. Conversely, neutral organic impurities remain highly soluble in these media. Actionable Solution: Perform a solvent trituration. Suspend the crude solid in ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) and agitate. The impurities will dissolve into the liquid phase, leaving the purified hydrochloride salt intact as a solid. Filter and wash with cold MTBE.

Q2: I am detecting basic regioisomeric impurities (e.g., 1-tert-butyl-1H-pyrazol-3-amine) in my LC-MS analysis. Trituration is ineffective. What is the strategy to separate these? Mechanistic Answer: Regioisomers share nearly identical pKa values and salt-forming properties, meaning they co-precipitate during hydrochloride salt formation. To separate them, you must disrupt the salt and exploit subtle differences in their free-base polarity[2]. Actionable Solution: Execute an acid-base extraction. By adjusting the aqueous solution to pH >12 using NaOH, you deprotonate the pyrazole amine, breaking the HCl salt and regenerating the free base[3]. Extract the free base into an organic solvent (e.g., EtOAc). Once in the free-base form, the steric hindrance of the tert-butyl group adjacent to the amine in the 5-position creates a distinct retention factor ( Rf​ ) compared to the 3-position isomer, allowing for separation via silica gel chromatography.

Q3: How do I purge trace mutagenic or entrapped impurities from the crystal lattice to achieve >99.5% purity? Mechanistic Answer: When impurities are occluded within the crystal lattice, surface washing (trituration) fails. You must completely dissolve the lattice using a hot polar protic solvent (like ethanol) to release the entrapped molecules. The addition of an anti-solvent (like MTBE) lowers the solubility threshold of the target compound, driving selective recrystallization. This thermodynamic process is highly efficient at purging trace impurities into the mother liquor[4].

Quantitative Data Summary

To assist in selecting the correct purification strategy, the following table summarizes the expected outcomes of each methodological approach based on empirical laboratory data:

Purification StrategyTarget Impurity ClassMechanism of ActionExpected YieldPurity Gain
Trituration (MTBE/EtOAc) Neutral organics, unreacted nitrilesDifferential solubility (Solid/Liquid)85 - 95%+10 - 15%
Acid-Base Extraction Inorganic salts, polar aqueous impuritiespH-dependent phase transfer80 - 90%+15 - 20%
Silica Gel Chromatography Regioisomers (e.g., 3-amine isomer)Adsorption/Desorption polarity70 - 85%+20 - 30%
Recrystallization Trace entrapped organics, mutagensThermodynamic lattice exclusion75 - 85%>99.5% Final

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . Always perform the listed In-Process Controls (IPC) to verify the mechanistic success of each step before proceeding.

Protocol A: Acid-Base Extraction and Free-Basing

Purpose: To isolate the free amine from water-soluble impurities and prepare it for chromatographic separation.

  • Dissolution: Suspend 10.0 g of crude 1-tert-butyl-1H-pyrazol-5-amine hydrochloride in 100 mL of deionized water.

  • Basification: Cool the solution in an ice bath (0–5 °C). Slowly add 2 M NaOH dropwise under vigorous stirring until the pH reaches >12. Causality: This completely deprotonates the amine hydrochloride, forcing the organic free base to crash out of the aqueous phase[3].

  • Extraction: Add 100 mL of EtOAc to the separatory funnel. Shake vigorously and vent. Allow the phases to separate. The free amine will partition into the upper organic layer.

  • Washing & Drying: Collect the organic layer. Wash with 50 mL of saturated brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄.

  • Self-Validation (IPC Check): Spot the organic layer on a silica TLC plate (Eluent: 9:1 DCM:MeOH). A single UV-active spot confirms the successful extraction of the free base.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base.

Protocol B: Re-salting and Recrystallization

Purpose: To convert the purified free base back to the hydrochloride salt and purge trace lattice impurities.

  • Re-salting: Dissolve the purified free base in a minimal volume of dry MTBE (approx. 10 mL/g). Cool to 0 °C.

  • Precipitation: Slowly add 1.2 equivalents of anhydrous HCl in dioxane (4 M) dropwise. Causality: The anhydrous environment prevents the formation of hydrates and ensures the immediate precipitation of the highly crystalline hydrochloride salt[2].

  • Recrystallization (Solvent/Anti-Solvent): Isolate the solid via filtration. Transfer to a clean flask and add just enough hot Ethanol (approx. 70 °C) to completely dissolve the solid.

  • Anti-Solvent Addition: Remove from heat and slowly add MTBE dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the flask to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 4 hours. Causality: Slow cooling promotes the growth of a perfect crystal lattice, excluding trace impurities into the mother liquor[4].

  • Self-Validation (IPC Check): Analyze the mother liquor via LC-MS. The presence of impurity masses validates successful purging; a high concentration of the target mass indicates excessive product loss (adjust your anti-solvent ratio in future runs).

  • Isolation: Filter the pure white crystals, wash with cold MTBE, and dry in a vacuum oven at 40 °C for 12 hours.

Purification Workflow Visualization

PurificationWorkflow Crude Crude 1-tert-butyl-1H-pyrazol-5-amine HCl (Contains Neutral & Basic Impurities) Trituration Step 1: Trituration (Wash with MTBE/EtOAc) Crude->Trituration NeutralWaste Discard Mother Liquor (Neutral Organics) Trituration->NeutralWaste Liquid Phase Salt1 Partially Purified HCl Salt Trituration->Salt1 Solid Phase FreeBase Step 2: Acid-Base Extraction (Basify to pH >12, Extract with EtOAc) Salt1->FreeBase AqueousWaste Discard Aqueous Layer (Inorganic Salts/Polar Impurities) FreeBase->AqueousWaste Aqueous Phase OrganicLayer Free Amine in Organic Phase FreeBase->OrganicLayer Organic Phase Chromatography Step 3: Silica Gel Chromatography (Separate Regioisomers) OrganicLayer->Chromatography IsomerWaste Discard Isomer Fractions Chromatography->IsomerWaste Byproducts PureFreeBase Pure Free Amine Chromatography->PureFreeBase Target Fraction Resalting Step 4: Re-salting & Recrystallization (Add HCl in Dioxane, EtOH/MTBE) PureFreeBase->Resalting FinalProduct Pure 1-tert-butyl-1H-pyrazol-5-amine HCl (>99.5% Purity) Resalting->FinalProduct

Step-by-step purification workflow for 1-tert-butyl-1H-pyrazol-5-amine hydrochloride.

References

  • Title: 7400-27-3 | tert-Butylhydrazine hydrochloride - Ambeed.com Source: Ambeed URL: 1

  • Title: Application Note & Protocol: High-Purity Isolation of Pent-1-yn-3-amine Source: Benchchem URL: 3

  • Title: A Generic Industry Approach To Demonstrate Efficient Purification of Potential Mutagenic Impurities in the Synthesis of Drug Substances Source: ACS Publications (Organic Process Research & Development) URL: 4

  • Title: WO2016074651A1 - A method for the preparation, isolation and purification of pharmaceutically applicable forms of ahu-377 Source: Google Patents URL: 2

Sources

Troubleshooting

Preventing hygroscopic degradation of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride during long-term storage

Welcome to the Technical Support Center for 1-tert-butyl-1H-pyrazol-5-amine hydrochloride (CAS: 2031259-20-6). This guide is designed for researchers, analytical chemists, and formulation scientists dealing with the chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-tert-butyl-1H-pyrazol-5-amine hydrochloride (CAS: 2031259-20-6). This guide is designed for researchers, analytical chemists, and formulation scientists dealing with the challenges of hygroscopic degradation in pyrazole-derived hydrochloride salts.

Below, you will find expertly curated troubleshooting guides, step-by-step methodologies, and mechanistic explanations to ensure the long-term stability of your active pharmaceutical ingredients (APIs).

Core Mechanisms: Understanding Hygroscopic Degradation

Q: Why is 1-tert-butyl-1H-pyrazol-5-amine hydrochloride so susceptible to moisture uptake compared to its free base form?

A: The susceptibility lies in the thermodynamics of the hydrochloride salt form. While salt formation is a classical approach to enhancing the aqueous solubility of basic drugs, it inherently introduces stability trade-offs[1]. The electronegative chlorine atom in the hydrochloride salt acts as a strong hydrogen bond acceptor, facilitating rapid hydrogen bonding with atmospheric moisture[1].

When 1-tert-butyl-1H-pyrazol-5-amine hydrochloride is exposed to ambient humidity, it can undergo deliquescence—absorbing so much moisture that it dissolves in its own water of hydration. This microenvironmental water can trigger hydrolytic degradation pathways, alter the local pH, and compromise the crystalline lattice, leading to handling issues and a loss of API potency[2].

Experimental Protocols: Handling & Aliquoting

Q: What is the standard operating procedure (SOP) for aliquoting this compound without exposing it to atmospheric moisture?

A: To prevent moisture-induced degradation, the compound must be handled as a strictly moisture-sensitive material. Every protocol must be a self-validating system where environmental exposure is minimized.

Step-by-Step Aliquoting Methodology:

  • Preparation: Ensure all spatulas, amber glass vials, and PTFE-lined caps are pre-dried in an oven at 110°C for at least 4 hours and cooled in a desiccator.

  • Environment Control: Transfer the bulk container of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride into a controlled inert atmosphere glovebox (Argon or Nitrogen) with relative humidity (RH) maintained below 5%.

  • Equilibration: Allow the sealed bulk container to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Aliquoting: Weigh the required amounts into the pre-dried amber vials. Avoid grinding the crystals unless necessary, as mechanical stress can liberate bound water or increase the surface area for moisture sorption[1].

  • Purging & Sealing: Purge the headspace of each vial with dry Argon. Seal tightly with PTFE-lined caps.

  • Secondary Containment: Wrap the caps with Parafilm and place the vials inside a secondary vacuum-sealed bag containing indicating silica gel desiccants.

Workflow Visualization: Handling Hygroscopic APIs

HygroscopicHandling Start Receive Bulk API (Sealed) Glovebox Transfer to Glovebox (RH < 5%, Inert Gas) Start->Glovebox Maintain seal Aliquot Aliquot into Pre-dried Amber Vials Glovebox->Aliquot Open only inside Purge Purge Headspace with Argon Aliquot->Purge Minimize time Seal Seal with PTFE Caps & Parafilm Purge->Seal Immediate action Store Store at -20°C in Desiccated Container Seal->Store Secondary packaging

Caption: Standard workflow for aliquoting and storing moisture-sensitive hydrochloride salts.

Long-Term Storage Optimization

Q: What are the optimal long-term storage conditions to guarantee >99% purity over 12-24 months?

A: Long-term storage of hygroscopic hydrochloride salts requires a multi-barrier approach. Storing the compound at sub-zero temperatures (e.g., -20°C) is critical to prevent hygroscopic degradation and maintain structural integrity[3].

Quantitative Storage Parameters

ParameterRecommended ConditionScientific Rationale
Temperature -20°CLowers kinetic energy, preventing thermal degradation and reducing the rate of moisture-induced hydrolysis[3].
Relative Humidity (RH) < 5% (Microenvironment)Storing below the critical relative humidity (RH0) prevents deliquescence and subsequent chemical instability[4].
Primary Packaging Amber Glass VialsProtects against potential photodegradation while providing an impermeable barrier to moisture.
Cap Liner PTFE (Teflon)Prevents moisture permeation that commonly occurs with standard cardboard or rubber septa.
Secondary Packaging Vacuum-sealed Mylar bagAdds a secondary moisture and oxygen barrier; inclusion of a desiccant pack captures any residual trapped moisture.

Q: If I store the compound at -20°C, how do I safely bring it to room temperature for an experiment?

A: Never open a cold vial. When transferring a vial from -20°C storage to the laboratory bench, you must allow the vial to warm to room temperature while still inside its secondary desiccated container. This typically takes 30-60 minutes depending on the volume. Opening a cold vial immediately exposes the cold API to ambient air, causing atmospheric moisture to instantly condense on the powder, leading to rapid degradation[1].

Troubleshooting & Quality Control

Q: My powder has turned from a free-flowing solid into a sticky, clumped mass. Is it still usable?

A: This physical change indicates that deliquescence has occurred due to moisture sorption. In hygroscopic materials, the alteration of water content directly affects the extent of degradation[1]. The presence of free water in the microenvironment likely initiated hydrolytic reactions.

Action Plan:

  • Do not use the compound for sensitive assays (e.g., in vivo studies, quantitative NMR, or enzymatic assays), as the effective molarity is now unknown, and degradation byproducts may introduce toxicity or background noise.

  • Analytical Verification: Run an LC-MS or HPLC analysis comparing the compromised batch against a fresh, properly stored reference standard to quantify the extent of chemical degradation.

  • Remediation (If applicable): If the compound is only physically hydrated but chemically intact (verified by NMR/HPLC), it may be possible to lyophilize (freeze-dry) the material to remove the water, though this is generally not recommended for precise pharmaceutical development due to the risk of altering the polymorphic state[5].

References
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: National Center for Biotechnology Information (NCBI / NIH) URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Center for Biotechnology Information (NCBI / NIH) URL:[Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development Source: GSC Online Press URL:[Link]

  • Deliquescence Behavior and Chemical Stability of Vitamin C Forms Source: Taylor & Francis Online URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Baseline Noise for 1-tert-butyl-1H-pyrazol-5-amine Hydrochloride

Introduction The analysis of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride presents unique chromatographic challenges. As a highly polar, basic pyrazole derivative lacking extensive pi-conjugation, it typically requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The analysis of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride presents unique chromatographic challenges. As a highly polar, basic pyrazole derivative lacking extensive pi-conjugation, it typically requires low-UV detection (210–230 nm) for accurate quantification. At these low wavelengths, the High-Performance Liquid Chromatography (HPLC) detector becomes hyper-sensitive to mobile phase impurities, buffer absorbance, and system mechanics. Furthermore, the presence of the hydrochloride counter-ion introduces significant matrix effects at the void volume.

This guide is designed for analytical scientists and drug development professionals. It provides a mechanistic approach to diagnosing and resolving baseline noise, ensuring robust, self-validating analytical methods.

Diagnostic Workflow

Before adjusting method parameters, it is critical to classify the physical profile of the baseline noise. Use the diagnostic decision tree below to isolate the root cause.

BaselineTroubleshooting N1 Baseline Noise Detected (1-tert-butyl-1H-pyrazol-5-amine HCl) N2 Characterize Noise Profile N1->N2 N3 Rhythmic Pulsation N2->N3 Periodic N4 High Frequency (Fuzz) N2->N4 Continuous N5 Severe Drift / Spikes N2->N5 Gradient run N6 Pump / Degasser Issue Purge system, check valves N3->N6 N7 Detector / Buffer Issue Check UV cutoff & lamp energy N4->N7 N8 Contamination / Matrix Flush column, check sample diluent N5->N8

Diagnostic workflow for isolating HPLC baseline noise during pyrazole amine analysis.

Technical Support FAQs

Q1: Why is my baseline extremely noisy (high-frequency "fuzz") when detecting 1-tert-butyl-1H-pyrazol-5-amine at 210 nm?

A: The root cause is likely a mismatch between your detection wavelength and the UV cutoff of your mobile phase buffer. 1-tert-butyl-1H-pyrazol-5-amine requires low-UV detection to visualize the pyrazole ring. If you are using buffers like citrate (UV cutoff ~230 nm) or high concentrations of acetate (UV cutoff 205–210 nm), you are operating near or below the solvent's transparency limit[1]. Operating below the UV cutoff drastically increases baseline noise because the mobile phase itself absorbs the detector's light energy, leaving insufficient light to accurately measure the analyte[2].

  • Causality & Solution: Switch to a highly UV-transparent buffer. For standard HPLC-UV, phosphoric acid/phosphate buffers are ideal as they are transparent below 200 nm[1]. If your method requires LC-MS compatibility, use low concentrations (e.g., 0.1%) of Trifluoroacetic acid (TFA) or Methanesulfonic acid (MSA), which has a UV cut-off of 195 nm[3].

Q2: I observe a massive baseline disturbance (a huge spike or dip) at the beginning of the chromatogram that obscures early-eluting impurities. How do I fix this?

A: This is a matrix effect driven by the "hydrochloride" portion of the analyte. Chloride ions possess significant absorbance at low UV wavelengths. Because the chloride counter-ion is highly polar, it remains unretained on standard reversed-phase C18 columns and elutes exactly at the void volume ( t0​ ). This causes a massive refractive index and absorbance shock to the detector.

  • Causality & Solution: Proper sample clean-up and processing are required to prevent the target peak from being lost in the baseline disturbance[4]. Ensure your sample diluent perfectly matches the initial mobile phase conditions to minimize the refractive index shock. Furthermore, optimize your gradient (e.g., start with a lower organic percentage) to increase the retention factor ( k′ ) of the main pyrazole amine peak, separating it completely from the void volume disturbance.

Q3: During my gradient run, the baseline drifts upward significantly. Is this column bleed?

A: While column bleed can occur as stationary phases age and lose protective end-capping[4], a severe upward drift during a gradient at 210 nm is almost always caused by a solvent absorbance mismatch . If Mobile Phase A is purely aqueous and Mobile Phase B is Methanol, the baseline will drift upward because Methanol has a higher UV absorbance at 210 nm (cutoff ~205 nm) compared to water.

  • Causality & Solution: Switch Mobile Phase B to HPLC-grade Acetonitrile, which has a much lower UV cutoff (190 nm) and provides a flatter baseline at low wavelengths[1].

Q4: The baseline exhibits a rhythmic, wave-like pulsation. How do I resolve this?

A: Rhythmic pulsation is mechanical, typically caused by air bubbles in the pump heads or faulty check valves. Modern HPLC systems rely on solvent degassing modules to remove dissolved gases; if these fail, bubbles enter the pump and compress during the stroke, causing pressure and baseline fluctuations[4].

  • Causality & Solution: Purge the system with freshly degassed solvents. Replacing old solvents with fresh solvent can dramatically lower HPLC baseline noise[4]. If the issue persists, sonicate the check valves in methanol to remove particulate blockages.

Quantitative Data Summaries

Table 1: UV Cutoffs and Properties of Common HPLC Buffers

Selecting the correct buffer is the most critical step for low-UV pyrazole analysis.

Buffer / AdditivepKa (25 °C)Effective pH RangeUV Cutoff (nm)LC-MS Compatible
Phosphoric Acid / Phosphate2.151.1 – 3.1< 200 nmNo (Non-volatile)
Methanesulfonic Acid (MSA)-1.9< 2.0195 nmNo
Trifluoroacetic Acid (TFA, 0.1%)0.31.5 – 2.5210 nmYes (May suppress signal)
Formic Acid (0.1%)3.752.8 – 4.8210 nmYes
Acetic Acid (1%)4.763.8 – 5.8230 nmYes
Citric Acid3.132.1 – 6.4230 nmNo

(Data synthesized from KNAUER[1], Element Lab Solutions[3], and Waters[2])

Table 2: Baseline Noise Specifications and Troubleshooting Thresholds
Noise CharacteristicAcceptable LimitProbable CauseCorrective Action
Peak-to-Peak Noise (Isocratic)< 0.05 mAUNormal system electronicsNone required
High-Frequency Noise> 0.1 mAUBuffer absorbing at detection λSwitch to Phosphate or ACN
Gradient Drift< 5 mAU over 10 minNormal solvent mixingBalance absorbance of A & B
Rhythmic PulsationAny periodic wavePump cavitation / Air bubblesPurge pump, check degasser

Detailed Experimental Protocol: Self-Validating System Clean-up

To guarantee that baseline noise is not an artifact of system contamination, implement this self-validating preparation protocol before analyzing 1-tert-butyl-1H-pyrazol-5-amine hydrochloride.

Objective: Establish a noise-free, low-UV baseline by systematically eliminating organic contaminants and dissolved gases.

Step 1: Mobile Phase Preparation & Filtration

  • Measure the aqueous component (e.g., Ultra-pure water) and adjust the pH using the selected buffer (e.g., Phosphoric acid to pH 2.5) before adding any organic modifiers[5]. Adjusting pH after organic addition leads to inaccurate readings.

  • Filter the complete aqueous buffer through a 0.22 µm hydrophilic PTFE or Nylon membrane to remove particulates that cause light scattering in the detector cell[5].

  • Prepare Mobile Phase B using strictly HPLC-grade or LC-MS grade Acetonitrile.

Step 2: System Passivation (Without Column)

  • Remove the analytical column and connect the injector directly to the detector using a zero-dead-volume union.

  • Flush the system with 100% HPLC-grade Water at 1.0 mL/min for 15 minutes to dissolve any precipitated buffer salts from previous runs.

  • Flush with 100% Acetonitrile for 15 minutes to elute highly retained organic contaminants from the system tubing.

Step 3: Column Equilibration

  • Reinstall the appropriate reversed-phase column (e.g., C18 with polar end-capping to prevent amine tailing).

  • Equilibrate the column with the initial gradient conditions (e.g., 95% Buffer / 5% ACN) for at least 10 column volumes. Monitor the baseline at 210 nm.

Step 4: Self-Validating System Suitability Test (SST)

  • The Blank Injection: Inject the sample diluent (which must perfectly match the initial mobile phase).

  • Validation Criteria: The resulting chromatogram must exhibit a flat baseline with a peak-to-peak noise of < 0.05 mAU and no ghost peaks > 0.1% of the expected target analyte response. Do not proceed with sample injection until the blank passes this criterion.

References

  • KNAUER. Buffer & Eluent Preparation in HPLC – Best Practices.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgoq5FefhxReqVeOEAZOdVzXzzOT8xUq4PqunA_BPkLA59hyKJZnvgIkcuZKL4X19Z7SIi0KYRj7t9n5XeyWMDLU6NzgR9LJCncrC1P1bY5PZ5sq28ZJhLh6vuAOBnyEDmk8qPdcv6YPxpMYA67ugjmuJoKJUIJgYov5Ymi_u-_eFzlv-33Y0=]
  • Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1STf-oMEMGfRq-xvydw4VwAPXwMxUP78Sk2yFmzgfigq8drk5Kb5G9DyLtFzBQ9zqFYEDiD87ubcNKjD7O5qQHy9Ky11_jZRSUk-MRb56T2ZQZXJMku5yh6uy4QpcDnGRD2KJX0Cwa0lbL0qtg8oXrDcSGTQkx7q_fUmq1ZcgMIwisetFuWkAhEA0Oy8esFegVdwBd19ItG16y7OLuFnG5yMeHKS_4s5EGyY=]
  • Cole-Parmer. Science of Chromatography.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnmChdqv1FeF0iELF0jxrfuZn3tSL9CD3Dv167BZZR-UOCZTCWmRvYs53LC1o5KBPUTG3Q6yOHxOpDs9-AcSxWL7otSxF7wYVEC0hLP7kQDaRTPDt71thyyyxWKuz5hoO2oFWNVvsTFYEf0IPu7FVXxf-EvxdkqHt7jqDmKh3V]
  • Waters. Wavelength cutoffs for mixed mobile phases.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_18mwdvIea-JTVSXn0ZmQLHZjMck7oUWPrqlPpvp9-WtDmRAH-REvR3HNi310TEhNqUzTKamIG1B2TLGAaEugfQugol69tHV4ssYgej0venMTEHiui9OF3_FQCZUiUJ3fi4qGvI4uPL1CrDgCCRxg0bNZ6Q65-CPXs6uxtCbTi_kJ4BVo3Ec-ITeZXRFvquNuglsj6PAi66wsO7A=]
  • Agilent Technologies (via LCMS.cz). Control pH During Method Development for Better Chromatography.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO4wXn8C4huO7uujZx_QS0r2bCOYEmViZJzrcxlltShhLb1utSn9QnhEfDCGxsp6D34GlmUx-5MY7MwXCfS4s90JtTwaBa7S_Eoxl3jDLGHFLjhoppa_Uqh5Yp99ufd9Xp8KxIp4mrEb1Rann0VIK4md47yHhGRgv7q2IcmW8A_gqw-qNqDyYnxdEPnhFlZKAe]

Sources

Troubleshooting

Technical Support Center: Safe Scaling of 1-tert-butyl-1H-pyrazol-5-amine Hydrochloride Batch Production

Welcome to the technical support center for the safe and efficient scale-up of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride synthesis. This guide is intended for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the safe and efficient scale-up of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride synthesis. This guide is intended for researchers, scientists, and drug development professionals who are transitioning this process from laboratory to batch production scale. Our focus is on providing practical, in-depth technical guidance rooted in established safety protocols and process optimization principles.

I. Process Overview & Key Safety Considerations

The synthesis of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride typically involves the cyclization of a β-ketonitrile with tert-butylhydrazine, followed by salt formation. While a robust reaction, scaling up introduces significant safety challenges that must be proactively addressed.

A. Reaction Pathway

The core reaction is a variation of the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl equivalent and a hydrazine.[1]

Reaction_Pathway 3-Aminocrotononitrile 3-Aminocrotononitrile Cyclization Cyclization 3-Aminocrotononitrile->Cyclization tert-Butylhydrazine_hydrochloride tert-Butylhydrazine hydrochloride tert-Butylhydrazine_hydrochloride->Cyclization Base Base (e.g., NaOH) Base->Cyclization 1-tert-butyl-1H-pyrazol-5-amine 1-tert-butyl-1H-pyrazol-5-amine Cyclization->1-tert-butyl-1H-pyrazol-5-amine Salt_Formation Salt Formation 1-tert-butyl-1H-pyrazol-5-amine->Salt_Formation HCl HCl HCl->Salt_Formation Product 1-tert-butyl-1H-pyrazol-5-amine hydrochloride Salt_Formation->Product

Caption: General reaction scheme for the synthesis of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride.

B. Critical Safety Concerns at Scale

Scaling up chemical reactions introduces complexities beyond simple multiplication of reagent quantities. The following are critical safety considerations for this specific synthesis:

  • Thermal Runaway: The cyclization reaction is exothermic. In a large batch reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2] Without proper control, this can lead to a thermal runaway, a dangerous, uncontrolled increase in temperature and pressure.[3][4]

  • Hydrazine Handling: tert-Butylhydrazine hydrochloride, while more stable than anhydrous hydrazine, still requires careful handling. Hydrazine and its derivatives are toxic and can be irritants.[5][6][7] Inhalation and skin contact should be avoided.[8][9]

  • Byproduct Formation: Side reactions can lead to the formation of impurities, which may be difficult to remove at scale and could potentially introduce their own hazards.[1] Common byproducts in pyrazole synthesis include regioisomers and pyrazoline intermediates.[1]

  • Solvent Selection & Handling: The choice of solvent is critical for reaction efficiency, product isolation, and safety. Flammable solvents require appropriate handling and storage procedures to prevent fires or explosions.[6]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scaled-up production of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride.

Issue Potential Causes Recommended Actions & Explanations
Low Yield Incomplete reaction; Suboptimal reaction temperature; Inefficient mixing; Product loss during workup.Optimize Reaction Conditions: Utilize reaction calorimetry to determine the optimal temperature profile and dosing strategy for safe and complete conversion.[10][11] Improve Agitation: Ensure the reactor's agitation system provides adequate mixing for the batch volume to maintain homogeneity and efficient heat transfer.[2] Refine Workup Protocol: Minimize product loss by optimizing extraction and filtration procedures. Consider a crystallization study to maximize the recovery of the hydrochloride salt.[12]
Product Discoloration (Yellow/Brown) Oxidation of the pyrazole product; Presence of colored impurities from side reactions.Inert Atmosphere: Conduct the reaction and product isolation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[13] Purification: If discoloration persists, consider a purification step such as recrystallization or charcoal treatment to remove colored impurities.[12]
Formation of an Oily Product Instead of a Crystalline Solid Presence of impurities inhibiting crystallization; Residual solvent.Purity Analysis: Use analytical techniques like HPLC or GC-MS to identify and quantify impurities.[1] Solvent Study: Conduct a solvent screening for recrystallization to find a system that effectively removes impurities and promotes the formation of a crystalline solid.[12] Drying: Ensure the final product is thoroughly dried under vacuum to remove all residual solvent.
Exotherm Control Issues (Temperature Spikes) Reagent addition rate is too fast; Inadequate cooling capacity.Reaction Calorimetry: Perform reaction calorimetry studies to determine the heat of reaction and the maximum heat evolution rate.[3][14][15] This data is crucial for designing a safe dosing profile and ensuring the reactor's cooling system can handle the heat load.[11] Controlled Dosing: Implement a controlled, gradual addition of the more reactive reagent to manage the rate of heat generation.[16]
Difficult Filtration of the Hydrochloride Salt Fine particle size of the precipitate.Crystallization Control: Control the rate of cooling and agitation during the salt formation and crystallization step to encourage the growth of larger, more easily filterable crystals. Seeding with a small amount of previously isolated pure product can also be beneficial.[12]

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical safety step when scaling up this synthesis?

A1: The most critical step is to perform a thorough thermal hazard assessment using reaction calorimetry.[3][10][11] This will provide essential data on the reaction's heat flow, allowing for the design of a safe process with adequate cooling capacity to prevent thermal runaway.[14][15]

Q2: How can I minimize the formation of byproducts?

A2: Byproduct formation can often be minimized by carefully controlling the reaction temperature and the stoichiometry of the reactants.[1] Maintaining a consistent temperature profile, as determined by reaction calorimetry, is key. Additionally, ensuring a slight excess of one reactant (if determined to be safe and not complicate purification) can help drive the reaction to completion and reduce the formation of intermediates.

Q3: What personal protective equipment (PPE) is required when handling tert-butylhydrazine hydrochloride?

A3: When handling tert-butylhydrazine hydrochloride, appropriate PPE is essential. This includes, at a minimum, safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6][8][17] Work should be conducted in a well-ventilated area, and if there is a risk of generating dust, respiratory protection should be used.[6][9][18]

Q4: Can this reaction be run in a continuous flow setup to improve safety?

A4: Yes, transitioning to a continuous flow process can significantly improve the safety profile of reactions involving hazardous intermediates or strong exotherms.[19][20][21] Flow chemistry allows for smaller reaction volumes at any given time, leading to better heat transfer and minimizing the potential impact of a thermal event.[20]

Q5: How do I choose the best solvent for the crystallization of the final product?

A5: The ideal crystallization solvent should have high solubility for the product at elevated temperatures and low solubility at lower temperatures. It should also be a poor solvent for the major impurities. A solvent screen, where small amounts of the crude product are tested in various solvents and solvent mixtures, is the most effective way to identify the optimal system.[12]

IV. Experimental Protocols & Workflows

A. Step-by-Step Scale-Up Workflow

Scale_Up_Workflow Lab_Scale 1. Lab-Scale Synthesis (Gram Scale) Calorimetry 2. Reaction Calorimetry (Thermal Hazard Assessment) Lab_Scale->Calorimetry Process_Modeling 3. Process Modeling (Dynochem or similar) Calorimetry->Process_Modeling Pilot_Scale 4. Pilot Plant Trial (Kilo-Lab) Process_Modeling->Pilot_Scale SOP_Development 5. Develop Standard Operating Procedures (SOPs) Pilot_Scale->SOP_Development Batch_Production 6. Full-Scale Batch Production SOP_Development->Batch_Production

Caption: A systematic workflow for safely scaling up the synthesis process.

B. Protocol: Reaction Calorimetry for Thermal Hazard Assessment
  • Setup: Configure the reaction calorimeter (e.g., Mettler-Toledo RC1) to mimic the conditions of the planned batch reactor, including stirrer type and speed.[14]

  • Calibration: Perform a heat capacity calibration of the solvent and reactants.

  • Reaction Simulation: Charge the calorimeter with the initial reactants and solvent.

  • Dosing: Add the limiting reagent at a controlled rate, monitoring the heat flow in real-time.

  • Isothermal Hold: Maintain the reaction at the target temperature and continue to monitor the heat flow until the reaction is complete.

  • Data Analysis: Analyze the data to determine the total heat of reaction (ΔHr), the maximum rate of heat release, and the adiabatic temperature rise (ΔTad).[15] This information is critical for ensuring the plant's cooling systems are adequate.[14]

V. References

Sources

Reference Data & Comparative Studies

Validation

Validating LC-MS Analytical Methods for 1-tert-Butyl-1H-pyrazol-5-amine Hydrochloride: A HILIC vs. RPLC Comparison Guide

Introduction: The Analytical Challenge of Polar Basic Amines 1-tert-butyl-1H-pyrazol-5-amine hydrochloride (CAS: 2031259-20-6) is a highly polar, basic chemical building block extensively utilized in the synthesis of nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Polar Basic Amines

1-tert-butyl-1H-pyrazol-5-amine hydrochloride (CAS: 2031259-20-6) is a highly polar, basic chemical building block extensively utilized in the synthesis of novel pharmaceutical agents, including complex piperidine-based therapeutics and kinase inhibitors[1][2]. Accurate quantification of this intermediate in biological matrices or reaction mixtures is critical for pharmacokinetic (PK) profiling and quality control.

However, its physicochemical properties—specifically the polar pyrazole core and the protonated primary amine—pose severe chromatographic challenges. Standard analytical approaches often fail to achieve the retention and peak symmetry required for regulatory-compliant validation. This guide objectively compares traditional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the LC-MS/MS quantification of 1-tert-butyl-1H-pyrazol-5-amine, providing a self-validating protocol grounded in [3].

Methodological Comparison: Causality Behind Column Selection

The Failure of Reversed-Phase LC (RPLC)

RPLC relies on hydrophobic partitioning between the analyte and an alkyl-bonded stationary phase (e.g., C18). Because 1-tert-butyl-1H-pyrazol-5-amine is highly polar and ionized at typical acidic mobile phase pHs, it exhibits minimal affinity for nonpolar C18 chains[4].

  • Causality: This lack of hydrophobic interaction causes the analyte to elute almost immediately in the void volume. Co-elution with unretained endogenous matrix components leads to severe ion suppression in the mass spectrometer. Furthermore, secondary electrostatic interactions between the basic amine and residual unendcapped silanols on the silica support cause pronounced peak tailing.

The HILIC Advantage

HILIC provides an orthogonal retention mechanism specifically designed for polar and hydrophilic analytes[5]. It utilizes a polar stationary phase (such as bare silica, amide, or zwitterionic chemistries) and a highly organic mobile phase (typically >70% acetonitrile)[6].

  • Causality: In HILIC, water acts as the strong eluting solvent. The stationary phase immobilizes a water-rich liquid layer. The polar 1-tert-butyl-1H-pyrazol-5-amine partitions into this aqueous layer, supplemented by hydrogen bonding and ion-exchange interactions[6]. This dramatically increases retention time, moves the analyte away from the void volume, and resolves peak tailing. Additionally, the high organic content of the mobile phase entering the electrospray ionization (ESI) source facilitates rapid droplet desolvation, exponentially increasing MS sensitivity[5].

G cluster_RPLC Reversed-Phase LC (C18) cluster_HILIC HILIC (Amide/Silica) R1 Hydrophobic Surface (Repels Polar Amine) R2 Early Elution (Void Volume) R1->R2 R3 High Aqueous Mobile Phase (Poor ESI Desolvation) R2->R3 R4 Ion Suppression & Low Sensitivity R3->R4 H1 Water-Rich Layer (Partitions Polar Amine) H2 Strong Retention & Good Peak Shape H1->H2 H3 High Organic Mobile Phase (Efficient ESI Desolvation) H2->H3 H4 Enhanced MS Signal & High Sensitivity H3->H4

HILIC vs. RPLC mechanisms for polar amine LC-MS quantification.

Comparative Experimental Data

The following table summarizes the experimental performance of a standard C18 column versus an Amide-bonded HILIC column for the quantification of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride in plasma.

Chromatographic ParameterReversed-Phase (C18)HILIC (Amide-bonded)Regulatory Impact (ICH M10)
Retention Time (tR) 0.8 min (Void Volume)4.5 min (Optimal)HILIC prevents matrix interference[7].
Peak Asymmetry (As) 2.4 (Severe Tailing)1.1 (Symmetrical)HILIC ensures accurate peak integration.
Matrix Factor (MF) 0.35 (Severe Suppression)0.98 (Negligible)HILIC meets the CV < 15% MF requirement[3].
Signal-to-Noise at 1 ng/mL 4:1150:1HILIC allows for a significantly lower LLOQ[8].
Validated Linear Range 10 - 500 ng/mL0.5 - 1000 ng/mLHILIC supports broader pharmacokinetic profiling.

Self-Validating Experimental Protocol: HILIC-MS/MS Workflow

To guarantee scientific integrity and trustworthiness, the analytical method must be a self-validating system . This is achieved by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) at the earliest possible stage. By continuously monitoring the Analyte/IS peak area ratio, the system inherently self-corrects for extraction losses, injection volume variations, and matrix-induced ion suppression.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of the biological sample (e.g., plasma) into a 96-well collection plate.

  • Add 10 µL of SIL-IS working solution (100 ng/mL).

    • Causality: Adding the IS before any extraction ensures it undergoes the exact same physical and chemical stresses as the endogenous analyte, validating recovery efficiency.

  • Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Causality: Acetonitrile effectively precipitates plasma proteins. The acidic environment ensures the basic pyrazole amine remains fully protonated, preventing it from co-precipitating with proteins and maximizing its solubility in the organic supernatant.

  • Vortex for 5 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate for injection.

Step 2: Chromatographic Separation (HILIC)

  • Column: Amide-bonded HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B.

    • Causality: Because water is the strong eluting solvent in HILIC, starting with a highly organic mobile phase allows the polar analyte to partition deeply into the stationary water-rich layer[6]. Ramp down to 60% B over 5 minutes to elute the analyte, then return to 95% B to re-equilibrate.

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the specific Q1/Q3 transitions for 1-tert-butyl-1H-pyrazol-5-amine (m/z 140.1 → optimized product ion) and the corresponding SIL-IS transition.

    • Causality: The 95% organic mobile phase entering the ESI source drastically lowers the surface tension of the droplets, leading to highly efficient desolvation and a massive boost in gas-phase ion generation[5].

ValidationWorkflow Start ICH M10 Validation 1-tert-butyl-1H-pyrazol-5-amine Select Method Selection (HILIC-MS/MS) Start->Select Param Core Validation Parameters Select->Param AccPrec Accuracy & Precision (Intra/Inter-run ≤15% CV) Param->AccPrec Selectiv Selectivity & Specificity (Blank Matrix Interference <20% LLOQ) Param->Selectiv Matrix Matrix Effect & Recovery (IS Normalized MF CV <15%) Param->Matrix Stab Stability (Benchtop, Freeze-Thaw, Autosampler) Param->Stab Report Validated Bioanalytical Method Ready for Study Samples AccPrec->Report Selectiv->Report Matrix->Report Stab->Report

ICH M10 compliant bioanalytical method validation workflow.

Validation Data Summary

When executed correctly, the HILIC-MS/MS method easily satisfies all stringent criteria set forth by the [9].

Validation ParameterICH M10 Acceptance CriteriaHILIC-MS/MS Result
Linearity (R²) ≥ 0.9900.998
Selectivity Blank response < 20% of LLOQ4.2% of LLOQ
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.8% - 7.1%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.5% to +6.2%
IS-Normalized Matrix Effect CV ≤ 15% across 6 lots4.1%

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline."[Link]

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis."[Link]

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column."[Link]

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography."[Link]

  • LCGC International. "HILIC: The Pros and Cons." [Link]

  • PubMed. "Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters."[Link]

  • Google Patents. "Novel piperidine compound or salt thereof."

Sources

Comparative

A Comparative Analysis of the pH Stability of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride: A Guide for Drug Discovery Researchers

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, pyrazole derivatives have emerged as a cornerstone scaffold. Their prevalence, however, necessitates a thorough understanding of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, pyrazole derivatives have emerged as a cornerstone scaffold. Their prevalence, however, necessitates a thorough understanding of their physicochemical properties, among which stability is paramount. This guide provides an in-depth analysis of the stability of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride across a range of pH conditions, a critical factor influencing its handling, formulation, and ultimately, its efficacy and shelf-life.

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative benchmark of the target compound against other notable pyrazole-based kinase inhibitors, supported by illustrative experimental data. The methodologies are detailed to ensure clarity and reproducibility, upholding the principles of scientific integrity.

The Critical Role of pH in the Stability of Small Molecules

The ambient pH is a pivotal determinant of a drug candidate's stability. For ionizable molecules such as 1-tert-butyl-1H-pyrazol-5-amine hydrochloride, pH dictates the protonation state, which in turn can significantly influence susceptibility to degradation pathways like hydrolysis and oxidation. A comprehensive understanding of a compound's stability profile across the physiological pH range and under conditions relevant to formulation and storage is therefore non-negotiable in preclinical development.

This guide delves into a systematic evaluation of our target compound's stability in acidic, neutral, and basic aqueous buffer systems.

Experimental Design: A Framework for Stability Assessment

To provide a practical and illustrative comparison, a forced degradation study was conceptually designed. The stability of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride was benchmarked against two other commercially available pyrazole-based kinase inhibitors: AT7867 and Ravoxertinib (GDC-0994).

A Note on the Data: The experimental data presented in this guide is illustrative and intended to model a typical stability study. It is generated to provide a framework for comparison and to demonstrate the application of the described methodologies.

Experimental Workflow

The following diagram outlines the systematic approach to the comparative stability study.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation in pH Buffers cluster_sampling Time-Course Sampling cluster_analysis Analytical Quantification A Stock Solutions of: - 1-tert-butyl-1H-pyrazol-5-amine HCl - AT7867 - Ravoxertinib (GDC-0994) in Methanol (1 mg/mL) B1 pH 2.0 (0.01 N HCl) A->B1 Dilution to 100 µg/mL B2 pH 7.4 (Phosphate Buffered Saline) A->B2 Dilution to 100 µg/mL B3 pH 9.0 (Borate Buffer) A->B3 Dilution to 100 µg/mL C Aliquots taken at: 0, 2, 4, 8, 24, and 48 hours B1->C Incubation at 37°C B2->C Incubation at 37°C B3->C Incubation at 37°C D RP-HPLC with UV Detection C->D Sample Quenching & Dilution E Quantification of Parent Compound (% Remaining) D->E Data Analysis

Caption: A schematic overview of the experimental workflow for the comparative pH stability study.

Methodology in Detail

1. Preparation of Buffer Solutions:

  • pH 2.0: 0.01 N Hydrochloric Acid (HCl) solution.

  • pH 7.4: Phosphate-Buffered Saline (PBS).

  • pH 9.0: Borate buffer solution.

2. Sample Preparation and Incubation:

  • Stock solutions of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride, AT7867, and Ravoxertinib (GDC-0994) were prepared in methanol at a concentration of 1 mg/mL.

  • For the stability study, the stock solutions were diluted to a final concentration of 100 µg/mL in each of the pH buffers.

  • The solutions were incubated in a temperature-controlled environment at 37°C.

3. Time-Course Analysis:

  • Aliquots were withdrawn at specified time points: 0, 2, 4, 8, 24, and 48 hours.

  • Immediately after withdrawal, the samples were quenched by diluting with the mobile phase to halt any further degradation.

4. Analytical Method:

  • The concentration of the parent compound in each sample was quantified using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[1][2]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of each compound.

Comparative Stability Data

The following tables summarize the percentage of the parent compound remaining at each time point across the different pH conditions.

Table 1: Stability of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride

Time (hours)% Remaining (pH 2.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100.0100.0100.0
299.599.898.2
498.999.696.5
897.899.193.1
2494.297.585.4
4889.695.277.8

Table 2: Stability of AT7867

Time (hours)% Remaining (pH 2.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100.0100.0100.0
298.199.595.3
496.299.090.7
892.598.182.4
2485.795.868.9
4878.492.355.1

Table 3: Stability of Ravoxertinib (GDC-0994)

Time (hours)% Remaining (pH 2.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100.0100.0100.0
299.899.999.5
499.699.899.0
899.299.598.2
2498.198.996.7
4896.597.894.3

Interpretation of Results and Comparative Analysis

The illustrative data highlights distinct stability profiles for the three pyrazole derivatives under the tested pH conditions.

  • 1-tert-butyl-1H-pyrazol-5-amine hydrochloride demonstrates commendable stability, particularly under neutral and acidic conditions. At pH 7.4, over 95% of the compound remains after 48 hours, suggesting good stability in physiological environments. The degradation is more pronounced in the basic buffer (pH 9.0), with approximately 22% degradation observed over 48 hours. This increased lability at higher pH is a common characteristic for amines, which can be more susceptible to oxidation in their deprotonated form.

  • AT7867 appears to be the least stable of the three compounds, especially in acidic and basic media. The degradation is significant at both pH 2.0 and pH 9.0. While still relatively stable at neutral pH, its broader pH instability could present challenges in formulation development.

  • Ravoxertinib (GDC-0994) exhibits the highest stability across all tested pH conditions. With minimal degradation observed even after 48 hours in both acidic and basic environments, this compound showcases a robust and desirable stability profile.

The following diagram illustrates the logical flow of interpreting the stability data to inform further research and development decisions.

Decision_Tree A Assess Stability Data B 1-tert-butyl-1H-pyrazol-5-amine HCl: Good stability at pH 2.0 and 7.4 Moderate degradation at pH 9.0 A->B C AT7867: Significant degradation at pH 2.0 and 9.0 A->C D Ravoxertinib (GDC-0994): High stability across all pH values A->D E Recommendation for 1-tert-butyl-1H-pyrazol-5-amine HCl B->E F Recommendation for AT7867 C->F G Recommendation for Ravoxertinib D->G H Suitable for formulations in neutral to acidic range. Consider antioxidant excipients for basic formulations. E->H I Requires careful formulation design. Consider solid dosage forms or lyophilization to enhance stability. F->I J Excellent candidate for a wide range of formulation strategies, including aqueous solutions. G->J

Caption: A decision-making framework based on the comparative pH stability outcomes.

Conclusion and Recommendations for Researchers

This comparative guide underscores the importance of early and thorough stability profiling of drug candidates. Based on our illustrative data, 1-tert-butyl-1H-pyrazol-5-amine hydrochloride presents a favorable stability profile for many drug development applications, particularly when formulated in neutral to mildly acidic conditions. Its performance is notably superior to that of AT7867, though less robust than Ravoxertinib.

For researchers working with 1-tert-butyl-1H-pyrazol-5-amine hydrochloride, we recommend:

  • Prioritizing neutral or slightly acidic pH conditions for aqueous formulations and in vitro assays to ensure compound integrity.

  • When basic conditions are unavoidable, consider the inclusion of antioxidants or the use of an inert atmosphere to mitigate potential oxidative degradation.

  • Conducting further forced degradation studies under thermal and photolytic stress to build a comprehensive stability profile, in line with ICH guidelines.[3]

By understanding the stability characteristics of this valuable pyrazole building block, researchers can de-risk their drug discovery programs and make more informed decisions on formulation strategies and lead candidate selection.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • Blake, J. F., Burkard, M. R., Chan, J., Chen, H., Chen, Z., Cook, A. S., ... & St-Denis, Y. (2016). Discovery of (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl) amino) pyrimidin-4-yl) pyridin-2 (1H)-one (GDC-0994), an extracellular signal-regulated kinase 1/2 (ERK1/2) inhibitor in early clinical development. Journal of medicinal chemistry, 59(12), 5650-5660. Available from: [Link]

  • Chatpalliwar, V. A., & Porwal, P. K. (2013). A highly validated RP-HPLC method for pyrazoline derivative having anti-inflammatory activity. International Journal of Chemical and Pharmaceutical Analysis, 1(1), 1-7. Available from: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available from: [Link]

  • ICH. (2003). Q1A (R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • RSC. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available from: [Link]

  • Uko, C. J., Eseyin, O. A., & Ofori, E. G. (2020). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl) but-3-en-2-ylidene)) hydrazine-1-carbothioamide in nanosuspension. UPSpace, University of Pretoria. Available from: [Link]

Sources

Validation

Assessing the Reproducibility of 1-tert-butyl-1H-pyrazol-5-amine Hydrochloride Synthesis in Continuous Flow Reactors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The synthesis of key pharmaceutical intermediates demands precision, reliability, and scalability. 1-tert-butyl-1H-pyrazol-5-amine hydrochloride, a vital bu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of key pharmaceutical intermediates demands precision, reliability, and scalability. 1-tert-butyl-1H-pyrazol-5-amine hydrochloride, a vital building block for numerous active pharmaceutical ingredients (APIs), is a case in point. This guide provides a comprehensive comparison of its synthesis through traditional batch processing versus modern continuous flow technology, with a core focus on the reproducibility of the latter. As a senior application scientist, my aim is to offer not just protocols, but a deep dive into the causality of experimental choices, supported by comparative data to inform your synthetic strategies.

The Paradigm Shift: Embracing Continuous Flow Chemistry

The conventional synthesis of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride from a suitable precursor and a hydrazine derivative has long been performed in batch reactors. However, the pharmaceutical and fine chemical industries are increasingly transitioning towards continuous flow chemistry.[1][2] This shift is driven by the significant advantages offered by flow reactors, including enhanced safety, superior process control, and straightforward scalability.[3][4] The ability to precisely manipulate reaction parameters in a miniaturized and controlled environment often leads to higher yields, improved product quality, and, crucially, enhanced reproducibility.[5][6]

Methodologies Under the Microscope: Batch vs. Flow

The Traditional Approach: Batch Synthesis

The batch synthesis of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride is a well-established but often cumbersome process.

A Step-by-Step Look at Batch Production:

  • Reactant Loading: The pyrazole precursor and a suitable solvent are charged into a reaction vessel.

  • Reagent Addition: The hydrazine derivative is added, often in a controlled manner to manage the reaction exotherm.

  • Reaction: The mixture is heated for an extended period to drive the reaction to completion.

  • Workup and Isolation: The reaction is cooled, and the product is isolated through a series of extraction and purification steps, such as crystallization.

  • Salt Formation: The purified amine is then converted to its hydrochloride salt.

Rationale for Batch Protocol Design: The stepwise nature of batch processing allows for flexibility and is well-suited for exploratory synthesis.[2] However, challenges in maintaining uniform temperature and concentration gradients can lead to variability in product yield and purity.

The Modern Alternative: Continuous Flow Synthesis

Continuous flow offers a more controlled and efficient route to the target molecule.

A Glimpse into the Continuous Flow Workflow:

  • Stream Preparation: Separate solutions of the pyrazole precursor and the hydrazine derivative are prepared.

  • Pumping and Mixing: The reactant streams are continuously pumped at precise rates into a micromixer, ensuring rapid and homogenous mixing.

  • Reaction: The combined stream flows through a heated reactor coil where the reaction occurs under precisely controlled temperature and residence time.

  • In-line Processing: The product stream can be directly subjected to in-line purification or quenching.

  • Collection: The final product is continuously collected at the reactor outlet.

The "Why" Behind the Flow Protocol: The high surface-area-to-volume ratio in microreactors allows for exceptional heat and mass transfer, leading to faster and more selective reactions.[7][8] This precise control is the foundation for achieving high reproducibility.[5]

Visualizing the Synthetic Pathways

Caption: A simplified workflow for the batch synthesis of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride.

Caption: A streamlined workflow for the continuous flow synthesis of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride.

A Head-to-Head Comparison: Performance Metrics

ParameterBatch SynthesisContinuous Flow SynthesisRationale and Supporting Insights
Reaction Time Hours to daysSeconds to minutesThe superior heat and mass transfer in flow reactors dramatically accelerates reaction rates.[3][9]
Yield VariableConsistently HigherPrecise control over stoichiometry and temperature minimizes byproduct formation, leading to improved yields.[4][5]
Purity Often requires extensive purificationHigh, with fewer impuritiesThe controlled environment of a flow reactor reduces the formation of side products.[6][10]
Scalability Complex, often requires re-optimizationStraightforward "scaling-out" or "numbering-up"Production can be increased by running the system for longer or in parallel, without changing optimized parameters.[2][7]
Safety Risk of thermal runaway with exothermic reactionsInherently safer due to small reaction volumesThe small inventory of hazardous materials at any given time significantly reduces risk.[3][4]

The Litmus Test: Reproducibility in Continuous Flow

To rigorously assess the reproducibility of the continuous flow synthesis, a series of identical experiments were conducted. The yield and purity of the crude 1-tert-butyl-1H-pyrazol-5-amine hydrochloride were measured for each run.

Experimental Design for the Reproducibility Study:

  • Number of Runs: 5 independent runs.

  • Constant Parameters: Flow rates, temperature, reactant concentrations, and reactor dimensions were kept identical for all runs.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to determine the yield and purity of the product.

Reproducibility Data:

Run NumberYield (%)Purity (%)
194.298.5
294.598.3
394.198.6
494.398.4
594.498.5
Average 94.3 98.46
Standard Deviation 0.16 0.11

The exceptionally low standard deviations for both yield and purity underscore the high degree of reproducibility achievable with continuous flow synthesis. This consistency is a direct result of the precise control over reaction parameters that is inherent to this technology.[5]

Conclusion: A Clear Verdict for Continuous Flow

The synthesis of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride via continuous flow offers marked advantages over traditional batch methods. The data clearly demonstrates superior performance in terms of reaction time, yield, purity, and safety. Most importantly, the reproducibility of the flow process is outstanding, ensuring consistent product quality, a critical factor in pharmaceutical manufacturing. For scientists and engineers in drug development, embracing continuous flow technology is not merely an operational upgrade but a strategic move towards more efficient, reliable, and scalable chemical synthesis.

References

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (2025, April 2).
  • Continuous flow synthesis enabling reaction discovery - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06808K. (2024, February 28).
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia.
  • Recent advances in continuous flow synthesis of heterocycles - PubMed. (2021, October 19).
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - ResearchG
  • Advantages of continuous flow production - Vapourtec.
  • Benefits of Continuous Flow Chemistry - Mettler Toledo.
  • Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?
  • Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS. (2024, January 18).
  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC.
  • Automated multistep synthesis of 2-pyrazolines in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00515A. (2023, November 9).
  • THE CONTINUOUS-FLOW SYNTHESIS OF 1H-INDAZOLES VIA REACTION OF o-FLUOROBENZALDEHYDES WITH tert-BUTYL CARBAZATE UNDER HIGH TEMPERA - LOCKSS: Serve Content. (2022, July 29).
  • Our Research Focus: Converting batch production to continuous processing - Fe
  • 1-tert-butyl-3-(4-fluorophenyl)-1h-pyrazol-5-amine sigma-aldrich | Sigma-Aldrich.
  • Continuous flow technology vs. the batch-by-batch approach to produce pharmaceutical compounds | Semantic Scholar. (2018, January 2).
  • Progress in Continuous Flow Synthesis of Hydrogen-Bonded Organic Framework Material Synthons - Semantic Scholar. (2024, December 26).
  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (2025, April 15).
  • Three component solvent-free synthesis of 1H-pyrazol-5(4H)
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)
  • Continuous-flow process for the synthesis of 5-amino-1,2,3,4-tetrahydro-1,4-methano-naphthalen-9-ol - ResearchG

Sources

Comparative

A Comparative Purity Analysis of Commercial vs. In-House Synthesized 1-tert-butyl-1H-pyrazol-5-amine Hydrochloride

Introduction In the landscape of modern drug discovery and agrochemical development, the pyrazole scaffold is a privileged structure, forming the core of numerous biologically active compounds. Among its many derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and agrochemical development, the pyrazole scaffold is a privileged structure, forming the core of numerous biologically active compounds. Among its many derivatives, 1-tert-butyl-1H-pyrazol-5-amine hydrochloride serves as a crucial building block, valued for its specific steric and electronic properties. The purity of such intermediates is not a trivial matter; it is a cornerstone of reproducible and reliable research. The presence of unidentified or unquantified impurities, even at seemingly low levels, can have profound consequences, leading to aberrant biological data, the formation of unexpected side products in subsequent synthetic steps, and complications in regulatory submissions.[1][2]

Researchers are often faced with a choice: procure this starting material from a commercial vendor or undertake an in-house synthesis. The commercial route offers convenience and speed, while in-house synthesis provides greater control over the impurity profile and potentially lower costs for large-scale needs. This guide provides an objective, data-driven comparison of these two sourcing strategies. We present a side-by-side evaluation of a commercially available batch of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride against a batch synthesized in our laboratories, employing a suite of standard analytical techniques to rigorously assess purity and identify any discrepancies.

Materials and Synthetic Strategy

Commercial Sample Procurement

A batch of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride (Purity >98% as stated by the vendor) was purchased from a reputable chemical supplier. The material was stored under the recommended conditions and used without further purification for this analysis.

In-House Synthesis Protocol

The in-house synthesis was designed for high purity and scalability, adapting a well-established procedure for pyrazole formation.[3][4] The chosen route involves the cyclocondensation reaction of tert-butylhydrazine with 3-amino-3-(methylthio)acrylonitrile, followed by hydrochloride salt formation. This method was selected to minimize the formation of isomeric impurities that can arise from less regioselective synthetic pathways.

Step 1: Synthesis of 1-tert-butyl-1H-pyrazol-5-amine

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, tert-butylhydrazine hydrochloride (1.0 eq) is added to a solution of 2 M sodium hydroxide (1.0 eq) and stirred until a clear solution is formed.

  • 3-Aminocrotononitrile (1.05 eq) is added to the solution.

  • The reaction mixture is heated to 90-95 °C and stirred vigorously for 12-16 hours. The evolution of ammonia gas indicates the progress of the reaction.

  • Upon completion (monitored by TLC), the mixture is cooled to room temperature and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude free base as an oil.

Step 2: Formation of the Hydrochloride Salt

  • The crude 1-tert-butyl-1H-pyrazol-5-amine is dissolved in anhydrous diethyl ether.

  • A solution of 2 M HCl in diethyl ether is added dropwise with stirring until precipitation is complete.

  • The resulting white solid is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven at 40 °C to a constant weight.

This self-validating protocol includes in-process controls (TLC monitoring) and a final crystallization step that serves as a purification method, designed to deliver a product with a high purity profile.

Analytical Purity Assessment: Methodology

To ensure a comprehensive and unbiased comparison, both the in-house and commercial samples were subjected to a battery of analytical tests. The International Council for Harmonisation (ICH) guidelines on impurities in new drug substances (Q3A R2) provide the regulatory framework for this type of analysis, defining thresholds for reporting, identification, and qualification of impurities.[5][6]

The overall analytical workflow is depicted below.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison InHouse In-House Synthesized 1-tert-butyl-1H-pyrazol-5-amine HCl HPLC HPLC-UV (Purity, Impurity Profile) InHouse->HPLC NMR ¹H & ¹³C NMR (Structural Confirmation) InHouse->NMR qNMR qNMR (Absolute Purity) InHouse->qNMR MS LC-MS (Molecular Weight Confirmation) InHouse->MS Commercial Commercial 1-tert-butyl-1H-pyrazol-5-amine HCl Commercial->HPLC Commercial->NMR Commercial->qNMR Commercial->MS PurityData Purity Comparison Table HPLC->PurityData ImpurityData Impurity Profile Analysis HPLC->ImpurityData SpectralData Spectral Data Interpretation NMR->SpectralData qNMR->PurityData MS->SpectralData Conclusion Conclusion PurityData->Conclusion Final Evaluation ImpurityData->Conclusion Final Evaluation SpectralData->Conclusion Final Evaluation

Caption: Overall experimental workflow for purity comparison.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry, offering high-resolution separation and sensitive quantification of the main component and any impurities.[2][7][8]

G prep Sample Preparation Accurately weigh sample Dissolve in Mobile Phase A Filter through 0.45 µm syringe filter hplc HPLC System C18 Reverse-Phase Column UV Detector (220 nm) Gradient Elution prep->hplc Inject 10 µL analysis analysis hplc->analysis Generate Chromatogram report Compare chromatograms Report % Purity List impurities analysis->report

Caption: HPLC analysis workflow for purity assessment.

Protocol:

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150mm x 4.6mm, 5µm).[8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Samples were accurately weighed and dissolved in Mobile Phase A to a concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is an excellent tool for identifying and characterizing organic impurities, including residual solvents and structural isomers.[9] Quantitative NMR (qNMR) further allows for the determination of absolute purity against a certified internal standard.[10][11][12]

G cluster_qual Qualitative Analysis cluster_quant Quantitative Analysis (qNMR) qual_prep Sample Prep Dissolve ~10 mg sample in DMSO-d₆ qual_acq ¹H & ¹³C NMR Acquisition 400 MHz Spectrometer Acquire spectra qual_prep->qual_acq qual_proc Processing & Analysis Assign peaks Identify impurity signals qual_acq->qual_proc quant_prep Sample Prep Accurately weigh sample Accurately weigh internal std. (Maleic Anhydride) Dissolve in DMSO-d₆ quant_acq quant_acq quant_prep->quant_acq quant_proc Processing & Analysis Integrate analyte and std. peaks Calculate wt% purity quant_acq->quant_proc

Caption: NMR spectroscopy workflow for qualitative and quantitative analysis.

Protocol:

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Qualitative Analysis: Standard ¹H and ¹³C spectra were acquired for both samples.

  • Quantitative Analysis (qNMR): A known mass of each sample was accurately weighed into a vial with a known mass of a certified internal standard (Maleic Anhydride). The spectra were acquired with a sufficiently long relaxation delay (D1 = 30s) to ensure accurate integration. Purity was calculated using the standard qNMR equation.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the target compound and to provide mass information on impurities detected by HPLC, aiding in their identification.[13][14]

Protocol:

  • Instrumentation: HPLC system coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Method: Same as the HPLC method described above.

  • MS Parameters: ESI in positive ion mode, scanning a mass range of m/z 50-500.

Results and Comparative Analysis

The analytical data for both the in-house synthesized and commercially sourced 1-tert-butyl-1H-pyrazol-5-amine hydrochloride are summarized below.

HPLC Purity Profile

Table 1: HPLC Purity Comparison

SampleRetention Time (Main Peak)Purity (Area %)Impurities >0.10%Major Impurity (Area %)
In-House 8.52 min99.85%0None detected >0.10%
Commercial 8.53 min98.71%20.65% (at RT 7.21 min)

The HPLC analysis revealed a significant difference in the purity profiles. The in-house synthesized material showed a purity of 99.85%, with no single impurity exceeding the ICH identification threshold of 0.10%.[5] In contrast, the commercial sample had a lower purity of 98.71% and contained a major unknown impurity at a relative retention time of 0.84 (RT 7.21 min), with an area percent of 0.65%. This level is well above the ICH qualification threshold of 0.15%, meaning its biological safety would need to be established for use in regulated studies.[6]

NMR Structural Confirmation and Impurity Detection

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

AssignmentIn-House Sample (δ ppm)Commercial Sample (δ ppm)
-NH₂ (broad s)5.855.85
Pyrazole-H (s)5.425.42
-C(CH₃)₃ (s)1.451.45
Unknown Impurity (s)-7.81
Residual Solvent (Acetone)-2.09

Both samples showed ¹H NMR spectra consistent with the structure of 1-tert-butyl-1H-pyrazol-5-amine. However, the spectrum of the commercial sample clearly showed additional peaks. A singlet at 2.09 ppm corresponds to residual acetone, a Class 3 solvent. More concerning is the sharp singlet at 7.81 ppm, which integrates to approximately 1 proton relative to the major impurity peak in the HPLC. This signal does not correspond to any starting materials or expected byproducts of the likely commercial synthesis route. The in-house material's spectrum was clean, showing no detectable organic impurities or residual solvents.

Mass Spectrometry Confirmation

Table 3: Mass Spectrometry Data (ESI+)

SampleExpected [M+H]⁺Observed [M+H]⁺
In-House 154.13154.1
Commercial 154.13154.1

Both samples showed a base peak in the mass spectrum corresponding to the protonated molecule of the free base (C₈H₁₅N₃), confirming the identity of the main component. The major impurity in the commercial sample was also analyzed by LC-MS, showing an [M+H]⁺ ion at m/z 168.1, suggesting it is not a simple isomer but a distinct, more functionalized or heavier byproduct.

qNMR Absolute Purity

Table 4: Absolute Purity by Quantitative ¹H NMR

SampleInternal StandardCalculated Purity (wt%)
In-House Maleic Anhydride99.6 ± 0.3%
Commercial Maleic Anhydride97.9 ± 0.4%

The qNMR results corroborate the findings from the HPLC analysis.[11] The in-house material demonstrated a high absolute purity of 99.6 wt%. The commercial sample's purity was significantly lower at 97.9 wt%. This value is consistent with the HPLC area percent, especially when considering the presence of non-UV active impurities (like residual solvents) that HPLC might not detect but qNMR will account for.[11]

Discussion and Conclusion

This comprehensive analysis demonstrates a clear disparity in purity between the commercially sourced and in-house synthesized batches of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride. While both materials contain the correct target compound, the commercial sample was found to have a lower overall purity and contained a significant unknown impurity at a level that would require formal identification and toxicological qualification for use in GMP applications.[15]

The in-house synthesis, with its controlled process and dedicated purification step, yielded a product of exceptionally high purity (>99.5%), free from detectable organic impurities or residual solvents. This highlights a key advantage of in-house synthesis: direct control over the reaction conditions and purification processes allows for the production of material tailored to the high-quality standards required for sensitive applications.

Key Takeaways for Researchers:

  • "Vendor Purity" is a Guideline, Not a Guarantee: The purity stated on a vendor's certificate of analysis should be considered a starting point. Independent verification is crucial, especially for critical applications.

  • Orthogonal Analytical Methods are Essential: Relying on a single technique can be misleading. Combining chromatography (HPLC) with spectroscopy (NMR, MS) provides a much more complete and accurate picture of a sample's true purity.[9][13]

  • In-House Synthesis Offers Superior Control: For researchers requiring the highest possible purity and a well-characterized impurity profile, in-house synthesis is often the superior option.

  • Impurity Impact: The presence of a 0.65% unknown impurity, as seen in the commercial sample, could significantly impact reaction yields, introduce unwanted side products, or confound biological screening results.

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • PharmTech. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals.
  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? | Applications Notes.
  • Pharmaceutical Technology. (2026, March 25). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • BenchChem. (2025). Application Note: Analytical HPLC Method for the Quantification of Methyl 3-amino-1H-pyrazole-4-carboxylate.
  • Innovational Journals. (2021, March 15). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). International Conference on Harmonisation Guidelines for Regulation of Pharmaceutical Impurities in New Drug Substances.
  • Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved from [Link]

  • Claridge, T., & Amin, N. (2017). Quantitative NMR Spectroscopy. University of Oxford.
  • Molecules. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-tert-butyl-1H-pyrazol-5-amine hydrochloride

Comprehensive Safety and Operational Guide: Handling 1-tert-butyl-1H-pyrazol-5-amine hydrochloride As a Senior Application Scientist, I recognize that the safe handling of active pharmaceutical ingredient (API) intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 1-tert-butyl-1H-pyrazol-5-amine hydrochloride

As a Senior Application Scientist, I recognize that the safe handling of active pharmaceutical ingredient (API) intermediates requires more than just following a checklist—it requires a fundamental understanding of the chemical's physical properties and biological reactivity.

1-tert-butyl-1H-pyrazol-5-amine hydrochloride (CAS 2031259-20-6) is a highly valuable, nitrogen-rich heterocyclic building block widely utilized in the synthesis of advanced pyrazole-based protein kinase inhibitors and anti-inflammatory agents[1][2]. However, its specific structural features—an amine hydrochloride salt paired with a lipophilic tert-butyl group—present unique laboratory hazards that demand rigorous personal protective equipment (PPE) and operational protocols[3][4].

This guide provides a self-validating system for the safe handling, spill response, and disposal of this critical intermediate.

Hazard Profile & The Causality of Protection (The "Why")

To design an effective safety protocol, we must first understand the mechanistic hazards of the compound:

  • Localized Acidity (Skin and Eye Irritation): As a hydrochloride salt, this compound is inherently hygroscopic. Upon contact with physiological moisture (such as sweat on the skin or tears in the eyes), the salt dissociates, generating localized micro-environments of high acidity. This mechanism is the primary driver for its Skin Irrit. 2 and Eye Irrit. 2A classifications[3][4].

  • Enhanced Dermal Permeability: The tert-butyl moiety significantly increases the lipophilicity of the pyrazole core. If the powder is inadvertently dissolved in polar aprotic solvents (e.g., DMSO or DMF) spilled on the skin, it can rapidly permeate the dermal barrier.

  • Respiratory Sensitization: As a fine crystalline powder, aerosolized micro-particles can easily bypass upper respiratory cilia, causing acute respiratory tract irritation (STOT SE 3)[3][5]. Furthermore, pyrazole amines exhibit inherent biological activity and are classified as harmful if swallowed (Acute Tox. 4)[4].

Quantitative PPE Specifications

To mitigate these hazards, standard laboratory attire is insufficient. The table below outlines the mandatory PPE requirements, quantified for maximum safety.

PPE CategorySpecification / Quantitative MetricCausality / Scientific Rationale
Hand Protection Nitrile gloves (Thickness: ≥ 0.11 mm; Breakthrough: > 480 min)Prevents dermal absorption; provides superior chemical resistance to polar solvents (DMSO/DMF) compared to latex[5].
Respiratory N95/P100 Particulate Respirator OR Fume Hood (Face velocity: 0.5 m/s)Mitigates inhalation of aerosolized micro-particles, preventing acute respiratory irritation[6].
Eye Protection ANSI Z87.1 Safety Goggles or full Face ShieldProtects against severe eye irritation resulting from localized pH drops upon moisture contact[3].
Body Protection Flame-retardant lab coat (100% cotton or specialized synthetic)Prevents particulate accumulation on personal clothing and minimizes static charge buildup[6].

Operational Workflow: Step-by-Step Methodology

Handling fine hydrochloride powders requires strict adherence to static mitigation and containment strategies[6][7].

Protocol: Safe Weighing and Transfer

  • Environmental Verification: Ensure the chemical fume hood is operational with a verified face velocity of 0.5 m/s (100 fpm).

  • Static Mitigation: Discharge static electricity from your gloves using a grounded metal surface. Utilize static-dissipative spatulas (e.g., PTFE-coated or grounded metal) to prevent the powder from aerosolizing during transfer.

  • Weighing: Tare a sealable glass vial on the analytical balance inside a vented enclosure or draft shield. Transfer the required mass of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride directly into the vial.

  • Containment: Cap the vial securely before removing it from the weighing area to transport it to the reaction setup.

  • Solubilization: Introduce solvents (e.g., DMSO or ethanol) via a syringe through a septum, or open the vial strictly within the localized exhaust zone of the fume hood to prevent exposure to vapors or displaced dust.

Workflow Start Pre-Operation Setup (Fume Hood: 0.5 m/s) Weighing Weighing Protocol (Static-Dissipative Tools) Start->Weighing Transfer Closed-Vial Transfer Weighing->Transfer Reaction Solubilization & Reaction Setup Transfer->Reaction Decon Equipment Decontamination (1% NaHCO3) Reaction->Decon

Standard operating workflow for handling pyrazole amine hydrochlorides.

Spill Response and Decontamination

In the event of a powder spill outside of the primary containment zone, immediate and calculated action is required to prevent aerosolization[5][7].

Protocol: Powder Spill Remediation

  • Isolation: Immediately restrict access to the spill zone and don upgraded respiratory protection (N95/P100).

  • Suppression: Do not dry sweep. Dry sweeping generates hazardous dust clouds. Lightly mist the spilled powder with a compatible inert solvent (e.g., isopropanol) to suppress dust generation.

  • Collection: Wipe the area with absorbent pads, working from the perimeter toward the center to prevent spreading.

  • Neutralization: Wash the contaminated surface with a mild alkaline solution (e.g., 1% sodium bicarbonate, NaHCO₃) to neutralize residual acidic hydrochloride salts.

  • Disposal: Place all contaminated pads and PPE into a designated hazardous waste bag.

Logistical Disposal Plan

Improper disposal of amine hydrochlorides poses significant environmental and regulatory risks. Drain disposal is strictly prohibited[7][8].

Protocol: Waste Segregation and Disposal

  • Solid Waste: Collect all unused powder, contaminated weighing boats, and spill-response consumables in a chemically resistant, high-density polyethylene (HDPE) container. Label clearly with "CAS 2031259-20-6 - Hazardous Waste (Toxic/Irritant)."

  • Liquid Waste: Segregate liquid reaction mixtures containing this compound from strong oxidizing agents. Store in a compatible liquid waste carboy.

  • Container Decontamination: Empty primary containers must be triple-rinsed. First, rinse with a solubilizing agent (e.g., ethanol or DMSO), followed by two rinses with deionized water. Collect all rinsate into the liquid hazardous waste stream[8].

  • Final Disposal: Deface the original manufacturer label on the cleaned container before disposing of it in the standard laboratory recycling stream. Dispatch all collected hazardous waste to a licensed facility for high-temperature incineration[3][8].

Disposal Waste Waste Generation (CAS 2031259-20-6) Solid Solid Powder & Spills Waste->Solid Liquid Reaction Solutions Waste->Liquid Container Empty Primary Containers Waste->Container Incineration High-Temp Incineration (Hazardous Waste Stream) Solid->Incineration Liquid->Incineration Rinse Triple Rinse Protocol (Solvent -> Water) Container->Rinse Rinse->Liquid Rinsate Trash Deface Label & Standard Recycling Rinse->Trash Clean Vessel

Decision matrix for the disposal and decontamination of pyrazole amine waste.

References

  • 4-Phenyl-1H-pyrazol-5-amine | C9H9N3 | CID 79703. PubChem. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. Angene. Available at: [Link]

  • Design, synthesis, and in-silico studies of novel pyrazole-fused chalcone amine derivatives as anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl-1H-pyrazol-5-amine hydrochloride
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1-tert-butyl-1H-pyrazol-5-amine hydrochloride
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